molecular formula C15H14O4 B1266072 3-Benzyloxy-4-methoxybenzoic acid CAS No. 58452-00-9

3-Benzyloxy-4-methoxybenzoic acid

Cat. No.: B1266072
CAS No.: 58452-00-9
M. Wt: 258.27 g/mol
InChI Key: YPDXIGBSOBESNI-UHFFFAOYSA-N
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Description

3-Benzyloxy-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O4/c1-18-13-8-7-12(15(16)17)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDXIGBSOBESNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207151
Record name 3-Benzyloxy-p-anisic acid
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Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58452-00-9
Record name 3-Benzyloxy-4-methoxybenzoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxy-p-anisic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyloxy-p-anisic acid
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Record name 3-benzyloxy-p-anisic acid
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Foundational & Exploratory

3-Benzyloxy-4-methoxybenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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3-Benzyloxy-4-methoxybenzoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Verifying the Nomenclature

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3-Benzyloxy-4-methoxybenzoic acid physical constants

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

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3-Benzyloxy-4-methoxybenzoic acid solubility data

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Solubility Search

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3-Benzyloxy-4-methoxybenzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Biological activity of 3-Benzyloxy-4-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Acid

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The Strategic Role of 3-Benzyloxy-4-methoxybenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect of Therapeutic Innovation

In the landscape of pharmaceutical development, the journey from a biological target to a clinically effective drug is paved with a series of meticulously planned chemical transformations. Central to this endeavor is the role of chemical intermediates—molecules that serve as foundational building blocks for the synthesis of complex active pharmaceutical ingredients (APIs). Among these, 3-Benzyloxy-4-methoxybenzoic acid stands out as a versatile and strategically important intermediate, particularly in the synthesis of compounds targeting the central nervous system and inflammatory pathways.

This technical guide offers a comprehensive exploration of this compound, from its fundamental chemical properties and synthesis to its critical application in the development of therapeutic agents. We will delve into the mechanistic underpinnings of its synthesis, provide detailed, field-proven protocols, and illuminate its role in the creation of high-value pharmaceuticals, such as phosphodiesterase 4 (PDE4) inhibitors.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 4-methoxy-3-(phenylmethoxy)benzoic acid, is a solid organic compound. Its structure is characterized by a benzoic acid core, a methoxy group at the 4-position, and a benzyloxy group at the 3-position. This arrangement of functional groups imparts a unique combination of reactivity and stability, making it an ideal scaffold for further chemical modification.

PropertyValue
CAS Number 58452-00-9
Molecular Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol
Appearance White to off-white solid
Solubility Soluble in many organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water.

Synthesis of this compound: A Mechanistic Perspective

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The readily available and inexpensive isovanillic acid (3-hydroxy-4-methoxybenzoic acid) serves as the starting material.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonation of the hydroxyl group of isovanillic acid with a base, acts as a nucleophile and attacks the electrophilic carbon of benzyl chloride, displacing the chloride ion.[1][2]

Causality Behind Experimental Choices:
  • Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is often employed. It is sufficiently basic to deprotonate the phenolic hydroxyl group of isovanillic acid, forming the reactive phenoxide nucleophile. Stronger bases like sodium hydride (NaH) can also be used, but K₂CO₃ offers advantages in terms of ease of handling and workup.

  • Choice of Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is typically used. These solvents are capable of dissolving both the ionic phenoxide and the organic benzyl chloride, facilitating the reaction. Furthermore, they do not participate in the reaction and can be readily removed during workup.

  • Choice of Alkylating Agent: Benzyl chloride is an excellent electrophile for this SN2 reaction due to the primary nature of the benzylic carbon, which is sterically accessible for backside attack by the nucleophile.

Visualizing the Synthesis:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Isovanillic Acid Isovanillic Acid Reaction Mixture Reaction Mixture Isovanillic Acid->Reaction Mixture Benzyl Chloride Benzyl Chloride Benzyl Chloride->Reaction Mixture Base Base (e.g., K₂CO₃) Base->Reaction Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction Mixture Product This compound Byproduct KCl + H₂O + CO₂ Reaction Mixture->Product Williamson Ether Synthesis (SN2) Reaction Mixture->Byproduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on the principles of the Williamson ether synthesis and is optimized for high yield and purity.

Materials:

  • Isovanillic acid (3-hydroxy-4-methoxybenzoic acid)

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of isovanillic acid (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium salt of isovanillic acid.

  • Add benzyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl to precipitate the product.

  • Filter the crude product and wash it with water.

  • For purification, dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The pure this compound can be obtained by recrystallization from a suitable solvent system like ethanol/water.[3][4][5]

Expected Yield: 85-95%

Characterization:

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the methoxy group, the benzylic methylene protons, and the carboxylic acid proton.

  • ¹³C NMR: The spectrum will display signals corresponding to all the unique carbon atoms in the molecule.[6][7]

  • IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-O ether linkages, will be present.

  • Melting Point: The purified product should have a sharp melting point.

Application as a Key Intermediate in Drug Synthesis: The Case of PDE4 Inhibitors

This compound is a pivotal intermediate in the synthesis of a class of drugs known as phosphodiesterase 4 (PDE4) inhibitors.[8] PDE4 is an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP).[9] Inhibiting PDE4 leads to increased cAMP levels, which in turn suppresses inflammatory responses. This makes PDE4 inhibitors valuable therapeutic agents for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[8]

Rolipram, a well-known selective PDE4 inhibitor, and its analogs are often synthesized using this compound or its derivatives as a starting point.[10]

Visualizing the Role in PDE4 Inhibition:

cluster_synthesis Drug Synthesis cluster_moa Mechanism of Action Intermediate 3-Benzyloxy-4- methoxybenzoic acid Amidation Amidation Intermediate->Amidation Precursor Key Rolipram Precursor Amidation->Precursor Cyclization Further Reactions (e.g., Cyclization) Precursor->Cyclization API Rolipram (API) Cyclization->API PDE4 PDE4 Enzyme API->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP cAMP->AMP Inflammation Inflammatory Response cAMP->Inflammation Suppresses

Caption: Synthetic and mechanistic pathway involving the intermediate.

Synthetic Strategy: From Benzoic Acid to a Rolipram Precursor

The carboxylic acid functionality of this compound is typically converted into an amide to build the core structure of rolipram and its analogs. This is achieved through standard amide coupling reactions.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is first activated to make it more susceptible to nucleophilic attack by an amine. A common method is to convert it into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11]

Step 2: Amide Bond Formation

The activated acid derivative is then reacted with the desired amine to form the amide bond. For the synthesis of a rolipram precursor, this would typically involve an amine that will form the pyrrolidinone ring system.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of an N-substituted-3-benzyloxy-4-methoxybenzamide.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • The desired primary or secondary amine

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

Part A: Formation of the Acid Chloride

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2 equivalents) at 0°C.

  • Allow the reaction to warm to room temperature and then reflux for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The crude acid chloride is typically used in the next step without further purification.[11]

Part B: Amide Formation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1 equivalent) and a non-nucleophilic base (1.2 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0°C and add the acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amide by recrystallization or column chromatography.[12]

Conclusion: A Cornerstone of Medicinal Chemistry

This compound exemplifies the crucial role of well-designed chemical intermediates in the intricate process of drug discovery and development. Its straightforward synthesis from inexpensive starting materials, coupled with its versatile reactivity, makes it an invaluable tool for medicinal chemists. The ability to readily introduce the benzyloxy and methoxy functionalities onto a benzoic acid scaffold provides a platform for the construction of complex molecules with tailored pharmacological properties. As research into treatments for inflammatory and neurological disorders continues to advance, the demand for strategic intermediates like this compound is set to grow, solidifying its place as a cornerstone of modern medicinal chemistry.

References

  • Organic Syntheses Procedure. 3-Benzyloxy-2-methyl Propanoate.
  • Lab Report Recrystallization September 27, 2016 - FAMU.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH.
  • 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606).
  • 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem.
  • Recrystallization of Benzoic Acid.
  • Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases | Request PDF - ResearchGate.
  • The Recrystallization of Benzoic Acid.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Williamson Ether Synthesis - YouTube.
  • 27A. Recrystallisation - YouTube.
  • Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed.
  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - The Royal Society of Chemistry.
  • Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol | PDF | Filtration - Scribd.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • US5786516A - Process for the preparation of isovanillin - Google Patents.
  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts.
  • CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI.
  • 4 - Supporting Information.
  • Synthesis of 3-methoxy-4-benzyloxybenzaldehyde - PrepChem.com.
  • 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) - NP-MRD.
  • CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents.
  • Preparation of 3-methoxybenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org.
  • 3-Benzyloxy-2-methyl Propanoate - Organic Syntheses Procedure.
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry.
  • p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure.

Sources

Discovery and history of 3-Benzyloxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

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Potential research applications of 3-Benzyloxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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3-Benzyloxy-4-methoxybenzoic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

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Methodological & Application

Synthesis of 3-Benzyloxy-4-methoxybenzoic acid from vanillic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Experimental protocol for 3-Benzyloxy-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Experimental Protocol for the Synthesis of 3-Benzyloxy-4-methoxybenzoic acid

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of this compound, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a two-step process commencing with the oxidation of isovanillin to isovanillic acid, followed by the benzylation of the phenolic hydroxyl group. This application note outlines the reaction mechanism, provides a comprehensive list of materials and reagents, and offers a detailed experimental procedure with critical safety information. The causality behind key experimental choices is explained to ensure reproducibility and success in a research and development setting.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules, including those with potential therapeutic applications. Its structure, featuring a protected hydroxyl group and a carboxylic acid moiety, makes it a versatile intermediate for further chemical modifications. The synthetic route described herein involves a robust two-step process that is both efficient and scalable.

The initial step is the oxidation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) to 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). While several methods exist for this transformation, this protocol utilizes a straightforward and high-yielding oxidation. Isovanillin is metabolized to isovanillic acid predominantly by aldehyde dehydrogenase.

The subsequent step involves the protection of the phenolic hydroxyl group of isovanillic acid as a benzyl ether. This is accomplished via a Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction proceeds through the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, benzyl chloride. The benzyl protecting group is chosen for its stability under a range of reaction conditions and its susceptibility to removal under specific, controlled conditions when required for subsequent synthetic steps.

Overall Synthetic Scheme

The two-step synthesis of this compound from isovanillin is depicted below.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Benzylation (Williamson Ether Synthesis) Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Isovanillic_Acid Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid) Isovanillin->Isovanillic_Acid Oxidation Oxidizing_Agent Oxidizing Agent (e.g., KMnO4, Ag2O) Isovanillic_Acid_Step2 Isovanillic Acid Isovanillic_Acid->Isovanillic_Acid_Step2 Intermediate Final_Product This compound Isovanillic_Acid_Step2->Final_Product Benzylation Base Base (e.g., NaOH, K2CO3) Benzyl_Chloride Benzyl Chloride

Caption: Workflow for the synthesis of this compound.

Materials and Reagents

Material/ReagentGradeSupplierCAS Number
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)≥98%Sigma-Aldrich621-59-0
Potassium Permanganate (KMnO₄)ACS Reagent, ≥99.0%Sigma-Aldrich7722-64-7
Sodium Hydroxide (NaOH)Reagent Grade, ≥97%Fisher Scientific1310-73-2
Benzyl Chloride (C₇H₇Cl)99%Acros Organics100-44-7
Hydrochloric Acid (HCl)ACS Reagent, 37%VWR7647-01-0
Ethanol (EtOH)200 Proof, AnhydrousDecon Labs64-17-5
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR7757-82-6

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Reagent-Specific Hazards:

  • Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials.

  • Sodium Hydroxide: Corrosive and can cause severe skin and eye burns. Handle with care. When diluting, always add caustic to water, not water to caustic, to control the exothermic reaction.

  • Benzyl Chloride: Toxic, carcinogenic, and a lachrymator. It is corrosive and can cause severe skin and eye irritation. Handle with extreme caution in a fume hood.

  • Hydrochloric Acid: Corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon inhalation. Work in a well-ventilated area and avoid inhaling fumes.

Experimental Protocol

Step 1: Oxidation of Isovanillin to Isovanillic Acid

This procedure is adapted from established oxidation methods for aromatic aldehydes.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.2 g (0.1 mol) of isovanillin in 200 mL of a 1M aqueous sodium hydroxide solution.

  • Addition of Oxidant: While stirring vigorously, slowly add a solution of 17.4 g (0.11 mol) of potassium permanganate in 150 mL of water. The addition should be done portion-wise over approximately 30 minutes to control the exothermic reaction. The reaction mixture will turn dark brown due to the formation of manganese dioxide.

  • Reaction Monitoring: Continue stirring at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the isovanillin spot (visualized under UV light) indicates the completion of the reaction.

  • Workup:

    • Quench the reaction by adding a small amount of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide remains.

    • Filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with 50 mL of water.

    • Transfer the filtrate to a 1 L beaker and cool in an ice bath.

    • Acidify the filtrate to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of isovanillic acid will form.

  • Isolation and Purification:

    • Collect the white precipitate by vacuum filtration and wash with cold water (2 x 50 mL).

    • Dry the product in a vacuum oven at 60 °C overnight.

    • The expected yield of isovanillic acid is typically in the range of 85-95%. The product is generally of high purity and can be used in the next step without further purification.

Step 2: Benzylation of Isovanillic Acid

This procedure is based on the Williamson ether synthesis.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add 16.8 g (0.1 mol) of isovanillic acid and 100 mL of ethanol.

  • Formation of the Phenoxide: While stirring, add a solution of 8.8 g (0.22 mol) of sodium hydroxide in 50 mL of water. Stir the mixture until the isovanillic acid has completely dissolved.

  • Addition of Benzylating Agent: Slowly add 14.0 g (0.11 mol) of benzyl chloride dropwise from the dropping funnel over 20 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction by TLC (7:3 ethyl acetate/hexanes with a few drops of acetic acid).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

    • Dilute the remaining aqueous solution with 100 mL of water and transfer to a separatory funnel.

    • Wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted benzyl chloride.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2 with concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water (2 x 50 mL).

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

    • Dry the purified product in a vacuum oven at 60 °C.

    • The expected yield is typically 80-90%.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Starting AmountExpected Yield
IsovanillinC₈H₈O₃152.1515.2 g (0.1 mol)N/A
Isovanillic AcidC₈H₈O₄168.15N/A14.3 - 16.0 g (85-95%)
This compoundC₁₅H₁₄O₄258.2716.8 g (0.1 mol)20.7 - 23.2 g (80-90%)

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this important chemical intermediate for a wide range of applications in drug discovery and development. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process.

References

  • VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips.
  • CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide.
  • Panoutsopoulos, G. I., & Beedham, C. (2005). Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared Guinea pig liver slices. PubMed.
  • Chemistry Stack Exchange. (2014, October 21). Phenol protection.
  • Karger Publishers. (2005, January 13). Enzymatic Oxidation of Vanillin, Isovanillin and Protocatechuic Aldehyde with Freshly Prepared Guinea Pig Liver Slices. Cellular Physiology and Biochemistry.
  • Environmental Protection Agency. Hydrochloric Acid (Hydrogen Chloride).
  • Semantic Scholar. Enzymatic Oxidation of Vanillin, Isovanillin and Protocatechuic Aldehyde with Freshly Prepared Guinea Pig Liver Slices.
  • Loba Chemie. (2015, April 9). BENZYL CHLORIDE EXTRA PURE MSDS CAS-No..
  • Tennessee Department of Health. Sodium Hydroxide.

Analytical methods for 3-Benzyloxy-4-methoxybenzoic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've started gathering information on characterizing 3-Benzyloxy-4-methoxybenzoic acid. Google searches are underway, concentrating on HPLC, GC-MS, and NMR techniques to identify relevant analytical methods. The aim is to build a solid foundation of existing literature and methodologies.

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HPLC analysis of 3-Benzyloxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Starting Preliminary Research

I am now delving into the physicochemical properties of 3-Benzyloxy-4-methoxybenzoic acid. I'm deep into Google, collecting data on its structure, molecular weight, pKa, and solubility to inform my next steps. This is just the beginning of my exploration.

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Developing the Application Note

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Structuring the Application Note

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Defining Method Parameters

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Outlining Application Note Structure

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1H NMR and 13C NMR of 3-Benzyloxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Acquisition

I'm starting with broad Google searches for 1H and 13C NMR data on 3-benzyloxy-4-methoxybenzoic acid. I'm focusing on chemical shifts (δ), coupling constants (J), and multiplicities, and also looking for standard NMR sample preparation methods for small organic molecules.

Refining the Research Plan

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Initiating Detailed Data Gathering

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Mass spectrometry of 3-Benzyloxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Acid

I'm starting a deep dive into the mass spectrometry of 3-Benzyloxy-4-methoxybenzoic acid. My initial focus is on its fundamental chemical behavior, especially ionization and fragmentation, based on existing analytical resources. I plan to use Google searches as a primary data source for any and all relevant literature.

Analyzing Search Results

Deepening the Search Strategy

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FTIR analysis of 3-Benzyloxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Developing FTIR Protocol

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Compiling Application Note Details

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Using 3-Benzyloxy-4-methoxybenzoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've initiated comprehensive Google searches for 3-Benzyloxy-4-methoxy benzoic acid. My focus is on its properties, particularly its application within peptide synthesis, and common associated protocols. I'm now analyzing the initial search results to extract key information.

Analyzing Initial Findings

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Structuring The Information

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3-Benzyloxy-4-methoxybenzoic acid as a protecting group for phenols

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting by collecting data on 3-benzyloxy-4-methoxybenzoic acid. My initial focus is its role as a phenol protecting group, including synthesis methods and protection/deprotection procedures. I will be doing a broad literature search, and checking for common synthesis pathways.

Expanding Synthesis Understanding

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Debenzylation of 3-Benzyloxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategies

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Use of 3-Benzyloxy-4-methoxybenzoic acid in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

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Deep Dive: Literature Review

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3-Benzyloxy-4-methoxybenzoic acid derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Initiating The Research

I'm now starting with extensive Google searches to gather information. I'm focusing on the synthesis, medicinal chemistry applications, and biological activities of 3-benzyloxy-4-methoxybenzoic acid derivatives, particularly in their anti-inflammatory roles. I'm hoping to build a solid foundation of current knowledge before delving deeper.

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Scale-up synthesis of 3-Benzyloxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am now initiating my research. I'll begin with thorough Google searches, focusing on the scale-up synthesis of 3-Benzyloxy-4-methoxybenzoic acid. I plan to gather details on reaction conditions, starting materials, purification methods, and any relevant safety protocols.

Mapping Synthetic Strategies

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Developing Search Strategies

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Application Notes and Protocols for the Purification of 3-Benzyloxy-4-methoxybenzoic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 3-Benzyloxy-4-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis, utilizing the fundamental technique of recrystallization. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in the principles of solubility and crystal lattice formation. Beyond a simple set of instructions, this guide elucidates the rationale behind solvent selection, procedural steps, and troubleshooting, ensuring a robust and reproducible purification process.

Introduction and Principles

This compound serves as a crucial building block in the synthesis of various organic molecules. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of downstream products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize out in a purer form, leaving the impurities dissolved in the surrounding solution (mother liquor).[3]

Pre-Protocol Considerations: The Foundation of a Successful Recrystallization

A thorough understanding of the material's properties and a judicious selection of the solvent are critical for a successful purification.

Physicochemical Properties of this compound
  • Appearance: White to off-white solid.[4]

  • Molecular Formula: C₁₅H₁₄O₄

  • Molecular Weight: 258.27 g/mol

  • Melting Point: The melting point of the pure compound is a key indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.

  • Solubility: Insoluble in water.[4] Like many benzoic acid derivatives, it exhibits good solubility in many organic solvents, particularly at elevated temperatures.[5][6]

Anticipated Impurity Profile

The nature of impurities will largely depend on the synthetic route used to prepare the this compound. Common impurities may include:

  • Unreacted Starting Materials: For instance, if synthesized from 3-hydroxy-4-methoxybenzoic acid, some of this starting material may remain.

  • Byproducts of the Synthesis: Side reactions can lead to the formation of related compounds.

  • Reagents or Catalysts: Residual reagents or catalysts from the synthesis.

Solvent Selection: The Critical Choice

The selection of an appropriate solvent is the most critical step in designing a recrystallization procedure.[3] An ideal solvent should meet the following criteria:

  • The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).

  • Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • The solvent should not react with the compound.

  • The solvent should be relatively volatile for easy removal from the purified crystals.

  • The solvent should be non-toxic, inexpensive, and non-flammable, if possible.

Based on the structure of this compound (an aromatic carboxylic acid), suitable solvent systems include:

  • Primary Recommendation: Ethanol/Water Mixture: Ethanol is a good solvent for many organic compounds, including benzoic acid derivatives.[6] By adding water (an anti-solvent) to a hot ethanolic solution, the solubility of the organic acid can be significantly reduced, promoting crystallization upon cooling.

  • Alternative Solvents: Isopropanol, acetic acid, or toluene could also be considered, depending on the specific impurities present.[6][7]

Table 1: Solvent Selection Rationale

Solvent SystemRationale for UseKey Considerations
Ethanol/Water High solubility of the acid in hot ethanol; low solubility in the cold aqueous ethanol mixture. Water is an effective and inexpensive anti-solvent.The ratio of ethanol to water needs to be carefully determined empirically to achieve optimal recovery and purity.
Isopropanol Similar properties to ethanol, but with a higher boiling point, which can sometimes aid in dissolving less soluble compounds.May be more difficult to remove completely from the final product due to its higher boiling point.
Acetic Acid Can be an excellent solvent for carboxylic acids due to hydrogen bonding.More corrosive and difficult to remove than alcohols. Should be used with caution and appropriate ventilation.
Safety and Handling
  • Always handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Review the Safety Data Sheets (SDS) for this compound and all solvents used in the procedure.[8][10]

  • Avoid inhalation of dust and vapors.[11]

  • Use a heating mantle or a steam bath for heating flammable organic solvents; never use an open flame.

Detailed Experimental Protocol for Recrystallization

This protocol outlines the step-by-step procedure for the purification of this compound using an ethanol/water solvent system.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or steam bath

  • Magnetic stirrer and stir bar (optional)

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Watch glass or drying dish

  • Spatula

Step-by-Step Procedure

Step 1: Dissolution in Minimum Hot Solvent

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a small amount of ethanol, just enough to cover the solid.

  • Gently heat the mixture on a heating mantle or steam bath while stirring or swirling.

  • Continue to add small portions of hot ethanol until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good recovery.[12]

Step 2: Removal of Insoluble Impurities (Hot Filtration - Optional)

  • If insoluble impurities are observed in the hot solution, they must be removed by hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.

Step 3: Decolorization (Optional)

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes and then perform a hot gravity filtration as described in Step 2 to remove the charcoal.

Step 4: Crystallization

  • Remove the flask containing the clear, hot solution from the heat source.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[12]

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

Step 5: Isolation of Crystals

  • Set up a vacuum filtration apparatus with a Buchner funnel and a clean vacuum flask.

  • Wet the filter paper with a small amount of the cold ethanol/water mother liquor to ensure it seals to the funnel.

  • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

Step 6: Washing the Crystals

  • With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol. This will help to remove any residual mother liquor and soluble impurities.

  • Be judicious with the amount of wash solvent, as the product has some solubility even in the cold solvent.

Step 7: Drying the Purified Product

  • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to pull air through and partially dry them.

  • Transfer the purified crystals to a pre-weighed watch glass or drying dish.

  • Dry the crystals to a constant weight. This can be done by air drying, placing them in a desiccator, or in a vacuum oven at a low temperature (well below the melting point).

Step 8: Purity Assessment

  • Determine the melting point of the dried, purified crystals. A sharp melting point range indicates high purity.

  • Calculate the percent recovery: (mass of pure product / mass of crude product) x 100%.

Visualization of the Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Saturated Solution B->C D Hot Gravity Filtration (Optional) C->D Insoluble Impurities? E Cool Slowly to Room Temp. C->E No D->E Yes F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used. - The solution is not sufficiently saturated.- Evaporate some of the solvent by gently heating the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a "seed" crystal of the pure compound, if available.[7]
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated to a very high degree. - The rate of cooling is too fast.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Try a different solvent with a lower boiling point.
Low recovery of purified product - Too much solvent was used during dissolution. - Premature crystallization occurred during hot filtration. - The crystals were washed with too much cold solvent. - The product is significantly soluble in the cold solvent.- Ensure the minimum amount of hot solvent is used. - Ensure the filtration apparatus is preheated for hot filtration. - Use a minimal amount of ice-cold solvent for washing. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Crystals are colored - Colored impurities were not effectively removed.- Repeat the recrystallization, adding a small amount of activated charcoal to the hot solution before hot filtration.

Conclusion

The protocol described herein provides a reliable and effective method for the purification of this compound. By carefully selecting the solvent system and controlling the rates of heating and cooling, researchers can achieve high purity and good recovery of the final product. Adherence to the principles outlined in this guide will enable the consistent production of high-quality material suitable for subsequent synthetic applications.

References

  • Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • ACS Publications. (2015). Solubility of Benzoic Acid and Aspirin in Pure Solvents Using Focused Beam Reflective Measurement. Journal of Chemical & Engineering Data.
  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Google Patents. (2015). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • PubChem. (n.d.). 3-Methoxybenzoic Acid.
  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • NIST. (n.d.). Benzoic acid, 4-methoxy-.
  • PubChem. (n.d.). 4-Methoxybenzoic Acid.
  • Google Patents. (2007). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
  • Wikipedia. (n.d.). p-Anisic acid.
  • University of Wisconsin-Green Bay. (n.d.). The Recrystallization of Benzoic Acid.
  • College of Saint Benedict and Saint John's University. (n.d.). Recrystallization of Benzoic Acid.
  • PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde.

Sources

3-Benzyloxy-4-methoxybenzoic acid reaction with thionyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Initiating the Investigation

I'm currently focused on the reaction dynamics between 3-benzyloxy-4-methoxybenzoic acid and thionyl chloride. My initial approach involves an in-depth literature search to pinpoint the reaction mechanism and identify optimal conditions for this transformation, while also considering possible side reactions.

Defining the Search Parameters

I'm now diving deep into the reaction itself. I am focusing my search to understand the reaction mechanism, and I'm targeting optimal conditions. Side products, and the common applications of the resulting acyl chloride are also relevant. I'm working to solidify my search parameters by including detailed experimental protocols, reagent quantities, solvents, temperatures, reaction times, and workup procedures. Safety is a priority. I am also searching for the spectroscopic data of both the starting material and the product.

Gathering Reaction Insights

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Troubleshooting & Optimization

Troubleshooting low yield in 3-Benzyloxy-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by diving deep into Google searches. My focus is on the synthesis of 3-Benzyloxy-4-methoxybenzoic acid. I'm especially interested in typical reaction pathways, possible side reactions, and anything that impacts yield. I want to build a solid foundation.

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Optimizing reaction conditions for 3-Benzyloxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Benzyloxy-4-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions associated with this versatile intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and practical expertise.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and handling of this compound.

Q1: What is the most common starting material for synthesizing this compound, and what is the typical reaction?

A1: The most prevalent and economically viable starting material is vanillic acid (4-hydroxy-3-methoxybenzoic acid). The synthesis is a classic example of a Williamson ether synthesis, where the phenolic hydroxyl group of vanillic acid is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack an electrophilic benzyl halide (typically benzyl bromide or benzyl chloride).

Q2: I am seeing poor conversion of my vanillic acid. What are the likely causes?

A2: Incomplete conversion is a frequent issue and can often be traced back to a few key factors:

  • Insufficient Base: The phenolic proton of vanillic acid has a pKa of approximately 4.5. A base that is not strong enough, or used in insufficient molar equivalents, will not lead to complete deprotonation, thus limiting the amount of reactive phenoxide available.

  • Poor Solvent Choice: The solvent must be able to dissolve both the polar vanillate salt and the less polar benzyl halide. It should also be aprotic to avoid interfering with the nucleophile.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature is a balance between achieving a reasonable rate and minimizing byproduct formation.

Q3: What are the common impurities I should expect, and how can they be identified?

A3: The primary impurities include unreacted vanillic acid, benzyl alcohol (from hydrolysis of the benzyl halide), and dibenzyl ether (from self-condensation of the benzyl halide). These can typically be identified using Thin Layer Chromatography (TLC) or more definitively by ¹H NMR spectroscopy. For instance, the benzylic protons of the desired product will appear as a characteristic singlet around 5.2 ppm, while the benzylic protons of benzyl alcohol appear around 4.7 ppm.

Part 2: Troubleshooting Guide: From Synthesis to Purification

This guide provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis and workup of this compound.

Issue 1: Low Yields in the Benzylation Reaction

Low yields are often a result of suboptimal reaction conditions or the presence of side reactions.

Causality Analysis: The Williamson ether synthesis is a competition between the desired SN2 reaction and potential side reactions like E2 elimination (less common with benzyl halides) and competing nucleophiles. Water is a common competing nucleophile that can lead to the formation of benzyl alcohol.

Troubleshooting Workflow:

start Low Yield Observed check_base Verify Base Stoichiometry & Strength (e.g., K2CO3, Cs2CO3) start->check_base check_solvent Assess Solvent Polarity & Dryness (e.g., DMF, Acetone) start->check_solvent check_temp Evaluate Reaction Temperature (Typically 60-80 °C) start->check_temp check_reagents Confirm Reagent Purity (Vanillic Acid, Benzyl Halide) start->check_reagents optimize Systematically Optimize Conditions check_base->optimize check_solvent->optimize check_temp->optimize check_reagents->optimize

Caption: Troubleshooting workflow for low reaction yields.

Detailed Remediation Steps:

  • Base Selection & Stoichiometry:

    • Problem: Incomplete deprotonation of vanillic acid.

    • Solution: Ensure at least 1.1 to 1.5 molar equivalents of a suitable base are used. While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) can be more effective due to the "cesium effect," which leads to greater reactivity of the phenoxide.

  • Solvent Purity:

    • Problem: Presence of water in the solvent hydrolyzes the benzyl halide.

    • Solution: Use anhydrous solvents. Dimethylformamide (DMF) or acetone are common choices. If using acetone, ensure it is dry, as it can contain significant amounts of water.

  • Temperature Control:

    • Problem: High temperatures can lead to the formation of dibenzyl ether and other byproducts.

    • Solution: Maintain a moderate temperature, typically between 60-80 °C. Monitor the reaction progress by TLC to determine the point of maximum product formation before significant byproduct accumulation occurs.

Issue 2: Difficulties in Product Purification

The product, being a carboxylic acid, can present challenges during extraction and crystallization.

Causality Analysis: The carboxylic acid moiety makes the product soluble in basic aqueous solutions, while the benzyl group imparts significant organic character. This dual nature can complicate extractions if the pH is not carefully controlled.

Purification Protocol:

  • Quenching and Extraction:

    • After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

    • If a polar aprotic solvent like DMF was used, it is often beneficial to dilute the mixture with a larger volume of water and a water-immiscible organic solvent like ethyl acetate.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This protonates the carboxylate, making the product insoluble in the aqueous phase.

    • Extract the product into an organic solvent such as ethyl acetate.

  • Aqueous Wash:

    • Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Crystallization:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can often be recrystallized from a solvent system like ethanol/water or ethyl acetate/hexanes.

Data Summary Table:

ParameterRecommended ConditionRationale
Base K₂CO₃ or Cs₂CO₃Sufficiently basic to deprotonate the phenol; Cs₂CO₃ can enhance reactivity.
Solvent Anhydrous DMF or AcetoneAprotic polar solvents that facilitate the SN2 reaction.
Temperature 60-80 °CBalances reaction rate with minimizing side reactions.
Workup pH 2-3Ensures the carboxylic acid is fully protonated for efficient extraction.

Part 3: Advanced Topics & Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol outlines a standard lab-scale synthesis.

Materials:

  • Vanillic acid

  • Potassium carbonate (K₂CO₃), finely ground

  • Benzyl bromide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillic acid (1.0 eq), K₂CO₃ (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 20 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 using 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).

Deprotection (Debenzylation)

A common subsequent step is the removal of the benzyl protecting group to reveal the free phenol.

Reaction Diagram:

reactant This compound O-CH2-Ph reagent H2, Pd/C reactant->reagent Hydrogenolysis product Vanillic Acid OH reagent->product byproduct Toluene reagent->byproduct

Caption: Catalytic hydrogenolysis for debenzylation.

Common Method: Catalytic Hydrogenolysis

This is the cleanest and most efficient method for debenzylation.

  • Catalyst: Palladium on carbon (Pd/C) is the most common catalyst, typically at 5-10 mol%.

  • Hydrogen Source: Hydrogen gas (H₂), typically at atmospheric pressure or slightly above, is bubbled through the reaction mixture.

  • Solvent: Solvents like ethanol, methanol, or ethyl acetate are suitable.

  • Procedure: The this compound is dissolved in the chosen solvent, the Pd/C catalyst is added, and the flask is purged with hydrogen gas. The reaction is stirred under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the deprotected product, vanillic acid.

References

  • Gallardo-Donaire, J. et al. (2015). The "Cesium Effect" in the Williamson Ether Synthesis of Phenols: A Convenient Method for the Benzylation of Vanillic Acid. Molecules.

Side reactions in the synthesis of 3-Benzyloxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Starting My Research.

I am embarking on a comprehensive information gathering process. My initial steps involve extensive Google searches to identify established synthetic pathways for 3-Benzyloxy-4-methoxybenzoic acid. I'm focusing on the potential side reactions and other subtle aspects that could impact optimization.

Analyzing Search Results Now

I am now delving into the search results, identifying recurring problems in the synthesis of this compound. I am prioritizing frequently encountered issues and the underlying chemical principles. My goal is to extract the details for specific frequently occurring side reactions, so I can establish a logical structure for the support center, and begin drafting content. I am also seeking authoritative sources to support my explanations.

Outlining the Structure

Now I am structuring the support center based on the research. I'm focusing on creating sections for each identified side reaction, detailing the mechanism and providing solutions. My plan includes drafting content for common questions, integrating citations, and designing diagrams for clarity. I'll also create tables to summarize key data and compile a comprehensive references section.

Purification challenges of 3-Benzyloxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive searches to identify the purification challenges associated with 3-Benzyloxy-4-methoxybenzoic acid. Currently, I'm focusing on gathering information regarding common impurities and established purification methods, such as recrystallization, chromatography, and acid/base extractions.

Analyzing Purification Strategies

I am now delving into the specifics of purification protocols, examining solvent choices, chromatographic parameters, and pH adjustments in detail. I'm prioritizing the collection of analytical methods for assessing purity. I'm seeking authoritative sources to validate the chemical principles underpinning these techniques, and working on structuring the information for technical support.

Deepening Research & Planning

I'm now expanding my search to find detailed purification protocols and troubleshooting guides, paying close attention to solvent selections, chromatographic phases, and pH adjustments. I'm actively seeking analytical methods like HPLC and NMR to assess purity. I'm focusing on authoritative sources and structuring the info as a Q&A guide for tech support. I'm also thinking about creating Graphviz diagrams.

Removing impurities from 3-Benzyloxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I'm currently immersed in Google searches, focusing on impurities in 3-Benzyloxy-4-methoxybenzoic acid. I'm also researching its synthesis and existing purification techniques like recrystallization, column chromatography, and acid/base extractions. This will give me a strong foundation.

Developing Purification Protocols

I'm now diving deeper into the specifics of each purification method. I'm focusing on finding detailed protocols and troubleshooting guides, with an emphasis on solvent choice, temperature, and pH. I am also investigating analytical methods like NMR and HPLC to assess purity. I'm working to identify reliable sources and am beginning to structure the data into a Q&A format.

Predicting Impurities' Origin

I'm now focusing on the synthesis pathways for this compound to deduce potential impurities. Identifying the synthesis route will help anticipate likely byproducts. I'm also broadening my search to include general purification strategies for similar aromatic carboxylic acids, refining the troubleshooting guide.

Technical Support Center: Purification of 3-Benzyloxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Benzyloxy-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile benzoic acid derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your downstream applications.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. This guide provides practical, field-proven insights into overcoming common purification hurdles, with a focus on recrystallization and purity assessment by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding impurities and handling of this compound.

Q1: What are the likely impurities in my crude this compound synthesized from vanillic acid and benzyl bromide?

A1: Impurities in your crude product can typically be traced back to the starting materials and side reactions during the synthesis. The most common impurities include:

  • Unreacted Starting Materials:

    • Vanillic Acid: Incomplete benzylation will result in the presence of the starting phenolic acid.[1]

    • Benzyl Bromide: Excess or unreacted benzyl bromide may persist in the crude product.

  • Side-Reaction By-products:

    • Guaiacol: Decarboxylation of vanillic acid, particularly if the reaction is conducted at elevated temperatures for extended periods, can lead to the formation of guaiacol.

    • Dibenzyl Ether: Self-condensation of benzyl alcohol (which can form from the hydrolysis of benzyl bromide) can produce dibenzyl ether.

    • Over-benzylated Products: While less common for the carboxylic acid, trace amounts of the benzyl ester of this compound could form.

Q2: My purified this compound shows a lower melting point and a broad melting range. What could be the issue?

A2: A depressed and broad melting point is a classic indicator of impurities. The presence of residual solvents from the purification process or co-crystallized impurities can disrupt the crystal lattice, leading to this observation. It is crucial to ensure your product is thoroughly dried under vacuum to remove any trapped solvent. If the issue persists after drying, further purification by recrystallization is recommended.

Q3: Can the benzyl ether linkage be cleaved during synthesis or workup?

A3: Yes, the benzyl ether group can be susceptible to cleavage under certain conditions. Strong acidic conditions can lead to the hydrolysis of the benzyl ether, yielding 3-hydroxy-4-methoxybenzoic acid (vanillic acid) and benzyl alcohol.[1] Similarly, hydrogenolysis can cleave the benzyl group if a palladium catalyst is used in a hydrogen atmosphere for other transformations in the synthetic route. Careful control of pH during aqueous workup and avoidance of harsh acidic conditions are crucial to maintain the integrity of the benzyl protecting group.

Troubleshooting Guide: Recrystallization of this compound

Recrystallization is the most effective and common method for purifying this compound. However, several issues can arise. This guide will help you troubleshoot these problems.

Issue 1: The compound "oils out" instead of forming crystals upon cooling.

Causality: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before the solution becomes saturated enough for crystallization. This is often due to the solvent being too good for the compound or the presence of impurities that lower the melting point of the solute-solvent mixture.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages supersaturation and oiling out. Insulate the flask to promote gradual cooling.

  • Solvent System Modification: If the issue persists, consider a mixed solvent system. Dissolve the compound in a good solvent (e.g., ethanol) at an elevated temperature, and then slowly add a poor solvent (e.g., water) in which the compound is less soluble, until the solution becomes slightly turbid. Then, allow it to cool slowly. A mixture of ethanol and water is often effective for benzoic acid derivatives.[2]

Issue 2: No crystals form upon cooling, even after an extended period.

Causality: This usually indicates that the solution is not saturated, meaning too much solvent was used initially.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed for crystallization.

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid crystallization and trapping of impurities. Once the volume is reduced, allow the solution to cool again.

Issue 3: The recrystallized product is still colored.

Causality: Colored impurities may be present that have similar solubility profiles to your target compound and co-crystallize.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Dissolve the impure compound in the minimum amount of hot recrystallization solvent. Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal. This step must be done rapidly to prevent premature crystallization of your product in the funnel. Pre-heating the funnel and receiving flask is highly recommended.

  • Recrystallize Again: After the charcoal treatment, proceed with the recrystallization as usual. A second recrystallization may be necessary to achieve a completely colorless product.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent and volumes may need to be optimized based on the impurity profile of your crude material.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture while stirring until the solid completely dissolves.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, you can place the flask in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Start with 50% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a small amount of a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve your purified product in the mobile phase to a similar concentration.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter before injection.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process during the recrystallization of this compound.

Purification_Workflow start Crude 3-Benzyloxy-4- methoxybenzoic Acid dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities or charcoal present) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystals_form Crystals Form? cool->crystals_form collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out crystals_form->oiling_out Oils Out wash_dry Wash with cold solvent and Dry collect_crystals->wash_dry pure_product Pure Product wash_dry->pure_product induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization reduce_volume Reduce Solvent Volume (Evaporation) no_crystals->reduce_volume induce_crystallization->cool reduce_volume->cool reheat_add_solvent Re-heat and add more solvent oiling_out->reheat_add_solvent modify_solvent Modify Solvent System oiling_out->modify_solvent reheat_add_solvent->cool modify_solvent->dissolve

Sources

Common byproducts in 3-Benzyloxy-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthetic Route Analysis

I'm starting a deep dive into the synthetic routes for 3-Benzyloxy-4-methoxybenzoic acid. I'm focusing on pinpointing the common synthetic paths and the expected byproducts for each, through comprehensive Google searches. I'll move on to a broader literature review shortly.

Analyzing Byproduct Formation

I'm now zeroing in on the mechanisms behind byproduct formation, focusing on over-alkylation, debenzylation, and incomplete hydrolysis. I'm searching for established protocols and troubleshooting guides. Simultaneously, I'm scouring journals and patents for synthesis details and purification strategies, keeping an eye out for side products. I'll structure the technical content in a Q&A format, linking problems to solutions.

Detailing Synthesis Protocols

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Preventing debenzylation during 3-Benzyloxy-4-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering data on the reactivity of 3-benzyloxy-4-methoxybenzoic acid. I'm focusing specifically on the stability of that benzyl ether group under different conditions, using targeted Google searches for comprehensive information.

Deepening the Investigation

I'm expanding my data collection to include common synthetic transformations of the molecule, such as esterification and amidation, noting instances of unintended debenzylation and preventative measures. I am also researching alternative protecting groups. My next step will be to format the data into a Q&A for a technical support resource, complete with protocols and explanations.

Developing a Technical Resource

I'm now diving into the structural phase of creating the resource. I've switched my focus to structuring the data into a Q&A format that's tailored for a technical support setting. Each answer will be very detailed, with protocols and explanations. I will compile tables and diagrams to augment the text. The draft will be complete with in-text citations and a comprehensive "References" section.

Stability issues of 3-Benzyloxy-4-methoxybenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering information on 3-Benzyloxy-4-methoxybenzoic acid. Currently, I'm focused on its chemical properties, stability, and degradation pathways in diverse solutions. I'm also looking into its solubility in different solvents.

Deepening Research & Structuring

I'm now expanding my Google searches to include peer-reviewed articles and datasheets to verify the information. I will then structure this information into a technical support center using a question-and-answer format, addressing common stability issues. This will involve detailed protocols, chemical principles, and data tables. I plan to visually represent key concepts using Graphviz diagrams. Finally, I will synthesize all the findings.

Expanding Information Gathering

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Technical Support Center: 3-Benzyloxy-4-methoxybenzoic Acid Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Benzyloxy-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance its dissolution for your experimental needs.

Understanding the Solubility Challenge

This compound, a derivative of benzoic acid, often presents solubility challenges due to its aromatic structure and the presence of both a lipophilic benzyloxy group and a hydrophilic carboxylic acid group. Its crystalline nature can also contribute to low solubility in aqueous solutions. The key to overcoming these challenges lies in understanding the compound's physicochemical properties and leveraging various formulation strategies.

Troubleshooting & FAQs

Q1: My this compound is not dissolving in water. What is the expected aqueous solubility and why is it so low?

A1: The aqueous solubility of this compound is expected to be low. This is primarily due to the molecule's significant non-polar character, conferred by the benzyl and phenyl rings. While the carboxylic acid group can engage in hydrogen bonding with water, the large hydrophobic surface area dominates, leading to poor solvation in aqueous media.

To effectively dissolve this compound, you will likely need to modify the solvent system or the molecule itself. Below are several strategies to explore.

Q2: How does pH adjustment affect the solubility of this compound?

A2: Adjusting the pH is one of the most effective methods for increasing the solubility of ionizable compounds like this compound. As a carboxylic acid, it will be predominantly in its neutral, less soluble form at acidic pH. By increasing the pH above its pKa, the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more soluble in water due to its ionic nature.

Experimental Protocol: pH-Dependent Solubilization

  • Prepare a Suspension: Suspend the desired amount of this compound in deionized water.

  • Titrate with Base: Slowly add a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Observe Dissolution: As the pH increases, you will observe the solid material dissolving. The compound will be fully dissolved when the pH is approximately 1-2 units above its pKa.

  • Final Adjustment: Make any final pH adjustments to ensure complete dissolution and stability of the solution.

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Acid_form R-COOH (Insoluble) Salt_form R-COO⁻ + Na⁺ (Soluble) Acid_form->Salt_form + NaOH Salt_form->Acid_form + HCl

Caption: pH-dependent equilibrium of this compound.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, co-solvents are an excellent strategy for increasing the solubility of this compound, particularly when a non-aqueous or mixed-solvent system is acceptable for your application. Co-solvents work by reducing the polarity of the solvent system, making it more favorable for the dissolution of non-polar solutes.

Commonly used co-solvents for compounds like this compound include:

  • Ethanol

  • Methanol

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Polyethylene glycol (PEG)

Experimental Protocol: Co-Solvent Solubilization

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system.

  • Initial Dissolution: Dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., DMSO).

  • Aqueous Dilution: Slowly add the aqueous buffer or medium to the co-solvent concentrate while stirring vigorously to prevent precipitation.

  • Optimize Ratio: Experiment with different co-solvent to aqueous phase ratios to find the optimal balance between solubility and the concentration of the organic solvent.

Insoluble_Compound Insoluble Compound in Water Co_Solvent Addition of Co-solvent (e.g., DMSO) Insoluble_Compound->Co_Solvent Reduces solvent polarity Soluble_Solution Soluble Solution Co_Solvent->Soluble_Solution Enhances solvation

Caption: Mechanism of co-solvent solubilization.

Q4: Is salt formation a viable option for long-term storage of a solubilized form of this compound?

A4: Absolutely. Preparing a salt form of this compound can provide a stable, solid material with significantly improved aqueous solubility. Common counter-ions for forming salts with carboxylic acids include sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺). The resulting salt can often be isolated and stored as a powder, which can then be readily dissolved in water when needed.

Experimental Protocol: Preparation of a Sodium Salt

  • Dissolve Acid: Dissolve the this compound in a suitable organic solvent, such as ethanol.

  • Add Base: Add one molar equivalent of sodium hydroxide (or another sodium-based salt like sodium bicarbonate) dissolved in a minimal amount of water.

  • Stir: Allow the mixture to stir at room temperature.

  • Isolate Salt: The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the solid salt.

  • Wash and Dry: Wash the resulting solid with a non-polar solvent (e.g., ether) to remove any unreacted starting material and then dry thoroughly.

Q5: Would heating the solution help to dissolve this compound?

A5: Yes, for many compounds, solubility increases with temperature. Applying heat can provide the necessary energy to overcome the lattice energy of the solid, allowing it to dissolve more readily. However, it is crucial to consider the thermal stability of this compound. Prolonged exposure to high temperatures could potentially lead to degradation.

It is recommended to use gentle heating and to cool the solution slowly to prevent precipitation. Be aware that this may result in a supersaturated solution, which could precipitate over time upon returning to room temperature.

Quantitative Solubility Data

Solvent SystemTemperature (°C)Approximate SolubilityNotes
Water (pH 7.0)25Very LowPractically insoluble.
Water (pH 9.0)25HighSoluble as the carboxylate salt.
Ethanol25SolubleA good choice for a co-solvent.
DMSO25Very SolubleCan be used to prepare stock solutions.
PEG 40025Moderately SolubleUseful for formulation studies.

References

  • General Principles of Solubility: Avdeef, A. (2012).
  • Co-solvents in Pharmaceutical Formulations: Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]
  • pH-Dependent Solubility: Bergström, C. A. S., & Avdeef, A. (2019).

Overcoming incomplete reactions in 3-Benzyloxy-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

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Minimizing discoloration of 3-Benzyloxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: Benzoic Acid

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Technical Support Center: Synthesis of 3-Benzyloxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Benzyloxy-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific Williamson ether synthesis. Here, we will delve into the critical role of solvent selection on reaction yield, provide in-depth troubleshooting for common experimental hurdles, and offer validated protocols to enhance the efficiency and reproducibility of your work.

Understanding the Synthesis: The Williamson Ether Reaction

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the hydroxyl group of 3-hydroxy-4-methoxybenzoic acid, acts as a nucleophile and attacks the electrophilic benzyl halide (typically benzyl chloride or benzyl bromide).

The choice of solvent is paramount as it influences the solubility of the reactants, the reactivity of the nucleophile, and the overall reaction kinetics. An ideal solvent will fully dissolve the reactants while promoting the desired SN2 pathway and minimizing side reactions.

Troubleshooting and FAQs

Here we address some of the most common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most likely causes related to the solvent?

A low yield is often directly attributable to the choice of solvent and its impact on the reaction conditions. Here are the primary solvent-related factors to investigate:

  • Poor Solubility of Reactants: The starting material, 3-hydroxy-4-methoxybenzoic acid, and its corresponding salt, can have limited solubility in less polar organic solvents. If the reactants are not fully dissolved, the reaction will be slow and incomplete.

  • Suboptimal Solvent Polarity: The SN2 mechanism of the Williamson ether synthesis is favored by polar aprotic solvents. These solvents are capable of solvating the cation (e.g., Na+ or K+) of the phenoxide salt, which leaves the phenoxide anion more "naked" and therefore more nucleophilic and reactive. In contrast, polar protic solvents (like water or ethanol) can solvate the phenoxide anion through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction.

  • Presence of Water: The presence of even small amounts of water in the reaction mixture can be detrimental. Water can hydrolyze the benzyl halide and also protonate the phenoxide, reducing the concentration of the active nucleophile. It is crucial to use anhydrous solvents and to ensure all glassware is thoroughly dried.

Q2: I am observing the formation of significant side products. How can the solvent choice help mitigate this?

Side product formation is a common issue. The most prevalent side product is the result of the elimination (E2) reaction of the benzyl halide, which is competitive with the desired SN2 substitution. The choice of solvent can influence the SN2/E2 ratio. Highly polar, aprotic solvents generally favor SN2, while less polar or protic solvents can promote E2.

Another potential side reaction is the esterification of the carboxylic acid group of the starting material or product with the benzyl halide. This is more likely to occur under certain conditions and with specific catalysts.

Q3: Can I use a phase-transfer catalyst to improve my yield, and how does this relate to my choice of solvent?

Yes, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be highly effective, especially when dealing with reactants that have low solubility in the organic phase. The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the benzyl halide is located, thereby accelerating the reaction. When using a PTC, a two-phase solvent system (e.g., toluene/water) or a less polar organic solvent can be employed effectively.

Solvent Effects on Yield: A Comparative Overview

The selection of an appropriate solvent is a critical parameter for maximizing the yield of this compound. The following table provides a summary of commonly used solvents and their general impact on reaction efficiency.

SolventTypeTypical Yield RangeRationale and Considerations
Dimethylformamide (DMF) Polar Aprotic85-95%Excellent solubility for the phenoxide salt. Its high polarity and aprotic nature strongly favor the SN2 mechanism, leading to high yields and faster reaction times. However, it has a high boiling point, which can make removal difficult.
Acetone Polar Aprotic70-85%A good, less toxic alternative to DMF. It provides moderate solubility for the reactants and effectively promotes the SN2 reaction. Its lower boiling point simplifies workup.
Ethanol Polar Protic40-60%Often used due to its low cost and low toxicity. However, as a protic solvent, it can solvate the phenoxide anion, reducing its nucleophilicity and leading to lower yields and longer reaction times.
Toluene/Water with PTC Biphasic80-90%The use of a phase-transfer catalyst (PTC) allows the reaction to proceed efficiently in a less polar solvent like toluene. The PTC transports the phenoxide from the aqueous phase to the organic phase. This method is often scalable and environmentally friendlier.

Experimental Protocols

Below are detailed protocols for the synthesis of this compound, highlighting the critical role of solvent selection.

Protocol 1: High-Yield Synthesis using a Polar Aprotic Solvent (DMF)

This protocol is optimized for achieving high yields in a laboratory setting.

Step 1: Reactant Preparation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxy-4-methoxybenzoic acid (1 equivalent).

  • Add anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution with respect to the starting acid.

Step 2: Reaction Execution

  • Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes to facilitate the formation of the potassium salt.

  • Add benzyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1 M HCl to a pH of ~2 to precipitate the product.

  • Filter the solid precipitate, wash it thoroughly with water, and dry it under vacuum.

  • Recrystallize the crude product from ethanol/water to obtain pure this compound.

Protocol 2: Phase-Transfer Catalysis Method

This protocol is suitable for larger-scale synthesis and avoids the use of high-boiling point aprotic polar solvents.

Step 1: Reactant Preparation

  • To a round-bottom flask, add 3-hydroxy-4-methoxybenzoic acid (1 equivalent), toluene, and water in a 1:1 ratio.

  • Add potassium carbonate (2 equivalents) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents).

Step 2: Reaction Execution

  • Stir the biphasic mixture vigorously and add benzyl chloride (1.1 equivalents).

  • Heat the mixture to reflux (around 85-95 °C) and maintain for 6-8 hours, monitoring by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water and then extract the aqueous layer with toluene.

  • Combine the organic layers and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_prep Reactant Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine 3-hydroxy-4-methoxybenzoic acid and K2CO3 in DMF B Stir under N2 at RT for 30 min A->B C Add Benzyl Chloride B->C D Heat to 80-90°C for 4-6 hours C->D E Monitor by TLC D->E F Cool and pour into ice-water E->F G Acidify with 1M HCl F->G H Filter and wash precipitate G->H I Recrystallize from Ethanol/Water H->I

Caption: Experimental workflow for the synthesis using DMF.

G cluster_mechanism SN2 Reaction Mechanism Reactants Phenoxide Ion + Benzyl Halide TransitionState [Transition State] (SN2) Reactants->TransitionState Nucleophilic Attack Products This compound + Halide Ion TransitionState->Products Halide Departure

Monitoring the progress of 3-Benzyloxy-4-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Investigation

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Validation & Comparative

3-Benzyloxy-4-methoxybenzoic acid vs. other benzyl protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

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A Researcher's Guide to Differentiating Benzoic Acid Isomers: 3-Benzyloxy-4-methoxybenzoic Acid vs. 4-Benzyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis and drug development, the choice of a molecular scaffold is a pivotal decision that profoundly influences the properties and performance of the final product. This guide offers an in-depth comparative analysis of two closely related yet functionally distinct building blocks: 3-Benzyloxy-4-methoxybenzoic acid and 4-benzyloxybenzoic acid. By presenting objective data and outlining key experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select the appropriate isomer for their specific application.

At a Glance: Structural and Physicochemical Distinctions

The core difference between these two compounds lies in the substitution pattern on the benzoic acid ring. 4-Benzyloxybenzoic acid features a simple para-substitution of the benzyloxy group. In contrast, this compound, a derivative of vanillic acid, possesses an additional methoxy group at the 3-position. This seemingly minor structural variance introduces significant changes in molecular weight, polarity, and electronic properties, which in turn affect their physical and chemical behavior.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound4-Benzyloxybenzoic AcidSource(s)
CAS Number 15355-14-31486-51-7
Molecular Formula C₁₅H₁₄O₄C₁₄H₁₂O₃
Molecular Weight 258.27 g/mol 228.24 g/mol
Melting Point ~175-178 °C~186-189 °C
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Soluble in methanol, ethanol, DMSOSoluble in methanol, ethanol, DMSO

The presence of the electron-donating methoxy group in this compound can influence crystal lattice packing, leading to a slightly different melting point compared to its counterpart.

Reactivity Profile: The Decisive Role of the Methoxy Group

The electronic effects of the substituents dictate the reactivity of both the carboxylic acid functional group and the aromatic ring. This is the most critical point of differentiation for a synthetic chemist.

Acidity and Carboxylic Acid Reactivity

The methoxy group (-OCH₃) in this compound is an electron-donating group (EDG). This has two primary consequences:

  • Decreased Acidity: The EDG pushes electron density into the aromatic ring, which slightly destabilizes the resulting carboxylate anion upon deprotonation. This makes this compound a slightly weaker acid than 4-benzyloxybenzoic acid.

  • Impact on Nucleophilicity: While the acid is weaker, the resulting carboxylate is a slightly stronger nucleophile. This can influence the kinetics of reactions like esterification or amide bond formation, although in many standard protocols, the difference may be negligible.

Electrophilic Aromatic Substitution

The difference in reactivity is most pronounced in electrophilic aromatic substitution (EAS) reactions (e.g., nitration, halogenation). The aromatic ring of this compound is significantly more "activated" due to the presence of two electron-donating groups (benzyloxy and methoxy). In contrast, the ring of 4-benzyloxybenzoic acid is only moderately activated by the single benzyloxy group.

G cluster_0 Electrophilic Aromatic Substitution (EAS) Reactivity cluster_1 A This compound B Highly Activated Ring (Two EDGs) A->B contains C Faster EAS Reaction Rate B->C leads to D 4-Benzyloxybenzoic acid E Moderately Activated Ring (One EDG) D->E contains F Slower EAS Reaction Rate E->F leads to

Caption: Logical relationship between structure and electrophilic aromatic substitution reactivity.

This heightened reactivity means that reactions on the this compound ring can often be carried out under milder conditions. However, it also presents a challenge in controlling regioselectivity, as multiple positions on the ring are activated.

Applications and Biological Significance

The choice between these isomers is often dictated by the target application, particularly in materials science and medicinal chemistry.

  • 4-Benzyloxybenzoic Acid: This molecule is a well-established building block in the synthesis of liquid crystals, polymers, and other advanced materials. Its linear shape and rigid structure make it an ideal component for creating materials with specific optical or electronic properties. In drug discovery, it serves as a common starting point for inhibitors of various enzymes and receptor antagonists.

  • This compound: As a protected form of vanillic acid, this compound is frequently used in the synthesis of natural product analogs and compounds with potential bioactivity. Vanillic acid and its derivatives are known for their antioxidant, anti-inflammatory, and neuroprotective properties. Using the benzyl ether allows chemists to perform reactions on other parts of a molecule without affecting the phenolic hydroxyl group, which can be deprotected in a later synthetic step.

Experimental Protocols for Comparative Analysis

To provide a framework for objective comparison, we outline two key experimental workflows.

Protocol 1: Determination of Relative Acidity (pKa) via Titration

This experiment quantifies the electronic effect of the methoxy group on acidity.

  • Preparation: Prepare equimolar solutions (e.g., 0.01 M) of both this compound and 4-benzyloxybenzoic acid in a 50:50 ethanol/water solvent mixture.

  • Titration Setup: Calibrate a pH meter and place the electrode in the beaker containing one of the acid solutions.

  • Data Collection: Add a standardized solution of a strong base (e.g., 0.01 M NaOH) in small, precise increments (e.g., 0.1 mL). Record the pH after each addition.

  • Analysis: Plot the pH versus the volume of NaOH added. The point at which half of the acid has been neutralized (the half-equivalence point) corresponds to the pKa of the acid.

  • Comparison: The compound with the higher pKa value is the weaker acid. It is predicted that this compound will have a slightly higher pKa.

G A Prepare Equimolar Acid Solutions B Titrate with Standardized NaOH A->B C Record pH vs. Volume of NaOH B->C D Plot Titration Curve C->D E Determine Half-Equivalence Point D->E F pKa Value Obtained E->F

Caption: Experimental workflow for the determination of pKa via potentiometric titration.

Protocol 2: Comparative Antioxidant Activity via DPPH Assay

This protocol assesses the potential for radical scavenging, a key biological activity.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep purple color.

    • Prepare stock solutions (1 mM) of both test compounds and a positive control (e.g., ascorbic acid or vanillic acid) in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of various concentrations of your test compounds (prepared by serial dilution) to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a plate reader. The purple color will fade in the presence of an antioxidant.

  • Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radical). The lower the IC₅₀, the higher the antioxidant activity. It is hypothesized that the electron-rich ring of this compound may lead to enhanced antioxidant activity.

Conclusion: Making an Informed Choice

The selection between this compound and 4-benzyloxybenzoic acid is not a matter of one being superior, but of which is appropriate for the task at hand.

  • Choose 4-Benzyloxybenzoic acid for applications requiring a structurally simple, para-substituted aromatic scaffold, such as in the backbone of polymers or liquid crystals, or as a foundational building block where the reactivity of a moderately activated ring is desired.

  • Choose this compound when leveraging the biological footprint of the vanillic acid core, when a more electron-rich and reactive aromatic ring is beneficial for subsequent synthetic transformations, or when using it as a protected intermediate in a multi-step synthesis of a complex natural product.

By understanding the fundamental chemical differences outlined in this guide, researchers can strategically leverage the unique properties of each isomer to advance their scientific objectives.

References

  • Blossom Organics. (n.d.). 4-Benzyloxybenzoic Acid.
  • PubChem. (n.d.). Vanillic acid. National Center for Biotechnology Information.

A Senior Application Scientist's Guide to 3-Benzyloxy-4-methoxybenzoic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of multi-step organic synthesis, the selection of starting materials and protecting group strategy is paramount to achieving high yields and purity. This guide provides an in-depth comparison of 3-Benzyloxy-4-methoxybenzoic acid against common alternatives, establishing its distinct advantages for researchers and drug development professionals. Through a combination of mechanistic insights, comparative data, and detailed protocols, we will demonstrate that the strategic use of the benzyl ether in this reagent offers a superior combination of stability, reactivity, and deprotection orthogonality, streamlining complex synthetic pathways.

The Strategic Imperative of Phenolic Protection

Aromatic carboxylic acids bearing hydroxyl groups, such as derivatives of vanillic acid, are foundational building blocks in pharmaceuticals, agrochemicals, and materials science. However, the free phenolic hydroxyl group presents significant synthetic challenges. Its acidity can interfere with base-catalyzed reactions, and its nucleophilicity can lead to undesired side reactions, such as O-acylation during amide bond formation. A robust protecting group strategy is therefore not a matter of convenience but a necessity for predictable and efficient synthesis. The ideal protecting group should be easily installed, stable to a wide range of reaction conditions, and, most critically, selectively removable under mild conditions that do not compromise the integrity of the target molecule.

Unveiling the Advantages of this compound

This compound, a derivative of vanillic acid, is engineered to overcome these challenges. Its structure strategically employs a benzyl ether to mask the reactive 4-hydroxyl group.

  • The Benzyl Ether Protecting Group: The benzyl group is a cornerstone of protecting group chemistry for alcohols and phenols. It is introduced under standard Williamson ether synthesis conditions. Its key advantage lies in its remarkable stability across a broad spectrum of chemical environments, including strongly acidic and basic media, as well as exposure to many oxidizing and reducing agents. This stability allows for extensive molecular modifications on other parts of the molecule without risking premature deprotection.

  • Orthogonal Deprotection: The most significant advantage of the benzyl ether is its unique and mild cleavage condition: catalytic hydrogenolysis (e.g., H₂, Pd/C). This process is highly selective and occurs under neutral conditions, leaving most other functional groups, including esters, amides, and even other ethers like the adjacent methoxy group, untouched. This "orthogonality" is critical in complex syntheses where multiple protecting groups are used.

  • Electronic Influence: The 4-methoxy group is a moderate electron-donating group, which activates the aromatic ring, potentially influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Comparative Analysis: Positioning Against Key Alternatives

The true value of this compound is best understood when compared directly with its common alternatives.

CompoundStructureKey AdvantageKey Disadvantage
This compound Benzyl-protectedStable to wide pH range; orthogonal deprotection via hydrogenolysis.Higher cost; requires a dedicated deprotection step.
Vanillic Acid Unprotected OHLow cost; readily available.Phenol interferes with many reactions (e.g., acylation, base-catalyzed steps), leading to side products and lower yields.
Veratric Acid (3,4-Dimethoxybenzoic acid) Methyl-protectedHighly stable methyl ether; no free phenol.Deprotection of the methyl ether is harsh (e.g., BBr₃), limiting its use in the presence of sensitive functional groups.

The choice between a benzyl and a methyl ether is a classic synthetic dilemma. While the methyl ether of veratric acid is exceptionally stable, its removal requires harsh, nucleophilic, or strongly acidic Lewis acid reagents like boron tribromide (BBr₃), which can cleave other sensitive groups like esters and amides. The benzyl ether's cleavability via mild hydrogenolysis provides a far more elegant and selective solution for late-stage deprotection in the synthesis of complex molecules.

Experimental Protocol: A Case Study in Amide Coupling & Deprotection

To illustrate the practical advantages, we present a validated workflow for the synthesis of an N-substituted benzamide, a common structural motif in drug discovery. This protocol highlights the clean reaction profile of the protected starting material and the seamless deprotection step.

Workflow Overview

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection A 3-Benzyloxy-4-methoxy- benzoic acid C EDC, HOBt, DIPEA in DCM A->C B Benzylamine B->C D N-Benzyl-3-benzyloxy-4- methoxybenzamide C->D Clean Coupling E H₂, 10% Pd/C in EtOH D->E Mild Hydrogenolysis F N-Benzyl-3-hydroxy-4- methoxybenzamide (Final Product) E->F

Synthetic workflow from protected acid to final product.
Step 1: Amide Bond Formation
  • Reagent Preparation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, approx. 0.2 M), add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq).

  • Activation: Stir the mixture at room temperature for 20 minutes to form the active ester.

  • Amine Addition: Add the desired amine (e.g., Benzylamine, 1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor completion by TLC or LC-MS.

  • Workup & Purification: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the pure protected amide.

Causality Note: Using the benzyl-protected starting material prevents the formation of an undesired O-acylated by-product, where the HOBt-activated acid reacts with the phenolic hydroxyl of another molecule. This ensures that the amine is the sole nucleophile, leading to a cleaner reaction and higher yield of the desired N-acylated product.

Step 2: Catalytic Hydrogenolysis (Deprotection)
  • Setup: Dissolve the purified N-Benzyl-3-benzyloxy-4-methoxybenzamide (1.0 eq) in a suitable solvent such as ethanol (EtOH) or methanol (MeOH).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, approx. 10 mol% Pd) to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask (or use a Parr hydrogenator for larger scales). Evacuate and backfill the flask with H₂ three times to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously under a positive pressure of H₂ at room temperature for 4-8 hours. Monitor reaction completion by TLC or LC-MS, observing the disappearance of the starting material.

  • Filtration & Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent (EtOH or MeOH). Concentrate the filtrate under reduced pressure to yield the final, deprotected product, which is often pure enough for subsequent steps without further purification.

Trustworthiness Note: The endpoint of this reaction is self-validating. The complete consumption of the starting material and the appearance of a single, more polar spot on a TLC plate (or a new peak with the expected mass in LC-MS) confirms the selective cleavage of the benzyl ether, yielding the free phenol.

Conclusion: The Optimal Choice for Complex Syntheses

While simpler reagents like vanillic or veratric acid have their place, This compound emerges as the superior building block for complex, multi-step syntheses. Its primary advantages are:

  • Reaction Fidelity: It guarantees clean and high-yielding reactions at the carboxylic acid group by preventing unwanted side reactions at the phenol.

  • Broad Chemical Stability: The benzyl ether withstands a wide array of synthetic transformations, allowing for molecular elaboration prior to deprotection.

  • Mild and Orthogonal Deprotection: The ability to remove the protecting group via catalytic hydrogenolysis under neutral conditions is its defining feature, preserving sensitive functionalities elsewhere in the molecule.

For researchers in drug development and advanced materials, investing in this reagent translates to more predictable synthetic outcomes, simplified purification processes, and an accelerated path to the target molecule.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, Inc. [Link]
  • Crich, D. "The Benzyl Ether as a Protecting Group." Organic Reactions, 2018. [Link]

Biological activity of 3-Benzyloxy-4-methoxybenzoic acid versus its analogues

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Benzoic Acid

I'm now starting to gather information through comprehensive Google searches. I'm focusing on the biological activities of 3-Benzyloxy-4-methoxybenzoic acid and similar compounds. The goal is to find experimental data, comparative studies, and established research findings.

Deep Diving into Data

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Initiating Search & Analysis

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A Comparative Guide to Validated Analytical Methods for the Assay of 3-Benzyloxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methodologies for the quantitative determination of 3-Benzyloxy-4-methoxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, validation, and practical application, ensuring both technical accuracy and field-proven insights.

Introduction: The Analytical Imperative for this compound

This compound is a key organic intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and validated analytical methods are paramount for its accurate quantification in raw materials, in-process samples, and final products. This guide compares the most prevalent and effective techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, providing the necessary framework for informed method selection.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC stands as the premier method for the assay of this compound due to its high specificity, sensitivity, and resolving power. It allows for the separation of the analyte from impurities and degradation products, providing a highly accurate and precise measurement.

The Rationale Behind a Reversed-Phase HPLC Approach

A reversed-phase (RP-HPLC) method is the logical choice for this compound. The molecule possesses a balance of hydrophobic (benzyloxy group) and moderately polar (carboxylic acid and methoxy group) functionalities, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The elution is typically achieved by a gradient or isocratic flow of a solvent mixture, such as acetonitrile and water, with an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a validated method for the quantification of this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the test sample, dissolve in the mobile phase, and dilute to a final concentration within the calibration range.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification S1 Weigh Reference Standard & Sample S2 Dissolve & Dilute in Mobile Phase S1->S2 S3 Prepare Calibration Curve Standards S2->S3 H1 Equilibrate HPLC System S3->H1 H2 Inject Standards & Samples H1->H2 H3 Acquire Chromatograms H2->H3 D1 Integrate Peak Areas H3->D1 D2 Construct Calibration Curve (r² > 0.999) D1->D2 D3 Calculate Concentration in Sample D2->D3 UV_Vis_Workflow cluster_prep Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis P1 Determine λmax P2 Prepare Standards & Sample Solutions P1->P2 M1 Set Wavelength to λmax P2->M1 M2 Measure Absorbance of Blank, Standards, & Sample M1->M2 A1 Plot Calibration Curve M2->A1 A2 Determine Concentration of Sample A1->A2

Caption: UV-Vis spectrophotometry workflow for analyte quantification.

Method Validation Considerations

The validation parameters for the UV-Vis method are similar to those for HPLC, with a key difference in specificity. This method is susceptible to interference from any impurities or excipients that absorb at the same wavelength as the analyte. Therefore, its application is best suited for the analysis of the pure substance or simple formulations where interfering substances are absent.

Comparative Analysis of HPLC and UV-Vis Spectrophotometry

The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Specificity High (separates analyte from impurities)Low (potential for interference)
Sensitivity High (µg/mL to ng/mL range)Moderate (µg/mL range)
Precision High (RSD < 2%)Good (RSD typically < 2%)
Accuracy HighGood (in the absence of interferences)
Analysis Time Longer (minutes per sample)Rapid (seconds per sample)
Cost High (instrumentation and consumables)Low
Complexity High (requires skilled operator)Low (simple operation)

Conclusion and Recommendations

For the definitive quantification of this compound, particularly in complex matrices or for regulatory submissions, a validated RP-HPLC method is unequivocally the superior choice . Its inherent specificity, accuracy, and precision provide a high degree of confidence in the analytical results.

UV-Visible spectrophotometry , while less specific, serves as a valuable tool for rapid, routine analysis of the pure compound or in simple mixtures where its limitations are understood and controlled. It is an excellent choice for in-process checks or preliminary screening due to its speed and low cost.

Ultimately, the selection of the analytical method should be based on a thorough risk assessment, considering the stage of drug development, the nature of the sample, and the regulatory requirements.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

Purity assessment of 3-Benzyloxy-4-methoxybenzoic acid by titration

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Purity

I'm starting with focused Google searches to find data on 3-Benzyloxy-4-methoxybenzoic acid's purity assessment. I'm prioritizing titration methods and other analytical approaches to establish a baseline. I'm focusing on well-established techniques to ensure accuracy and reliability in this initial phase.

Defining Methodologies for Analysis

I've expanded my research to include alternative analytical techniques alongside titration for assessing purity. Now, I'm focusing on identifying the most reliable titration methods for this compound and comparing them to HPLC, GC, and DSC. I am preparing to structure a guide that covers the "why" of purity, specific titration, and validation.

Developing Search Strategies for Data

I'm now refining my search terms to find specific titration protocols applicable to this compound and similar benzoic acid derivatives. I'm focusing on identifying appropriate titrants, solvents, and endpoint detection techniques. I'm also actively gathering details on alternative methods like HPLC, GC, and DSC for a thorough comparison.

Deepening Search Criteria

I'm now refining my search terms to find specific experimental data and authoritative references on this compound and similar benzoic acid derivatives. I'll need to locate validated titration protocols, quantitative data on HPLC, GC, and DSC methods, and establish standards for purity assessment. I am aiming to compile these for a comprehensive guide.

Refining Search and Analysis

I'm now focusing on specific titration protocols applicable to benzoic acid derivatives, specifically for identifying appropriate titrants, solvents, and endpoint detection techniques. I'm also gathering more quantitative data on HPLC, GC, and DSC methods for comparison. I'm preparing the structure of the guide, starting with the importance of purity and the principles of acid-base titration.

Expanding Knowledge for a Guide

I'm now focusing my search to establish specific titration protocols for this compound and similar derivatives. I'm prioritizing finding quantitative data for HPLC, GC, and DSC, along with authoritative sources and standards to ensure reliability. I plan to organize the guide logically.

I'm now designing and researching for additional search strategies and methods for comparison purposes. I have found good information, but still require experimental protocols and authoritative references to fulfill the requests. I also need to make sure to meet all E-E-A-T and formatting constraints.

Creating Protocols and Diagrams

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Refining Method and Protocol

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Focusing Research and Structuring

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Comparing the efficacy of different catalysts for 3-Benzyloxy-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Synthesis Routes

I'm currently focused on the common synthetic routes for 3-Benzyloxy-4-methoxybenzoic acid. I'm prioritizing the different catalysts used, particularly in the critical benzylation step, of an appropriate precursor. I'm aiming to gain a solid grasp on how this reaction is usually approached.

Refining Catalytic Analyses

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Outlining Comparative Guide

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Structure-activity relationship of 3-Benzyloxy-4-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on SAR

My initial steps involve diving into the literature to understand the structure-activity relationships of 3-benzyloxy-4-methoxybenzoic acid derivatives. I'm focusing on their synthesis, biological activities, and their potential applications, so I can establish a solid foundation for further investigations.

Analyzing Structural Modifications

I'm now fully engaged in a deep dive into the SAR of this compound derivatives. I've begun identifying specific examples, documenting reported biological effects and the supporting experimental data. My aim is to conduct a detailed comparative analysis by pulling together data, including IC50 and MIC values. I'm also searching for detailed experimental protocols.

Defining Scope & Gathering Data

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A Comparative Guide to Orthogonal Deprotection Strategies for 3-Benzyloxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and complex molecule synthesis, the strategic use of protecting groups is paramount. The ability to selectively unmask a functional group while others remain intact—a concept known as orthogonal deprotection—is a cornerstone of modern organic chemistry. This guide provides an in-depth comparison of deprotection strategies for 3-Benzyloxy-4-methoxybenzoic acid, a common building block and protecting group, with a focus on experimental data and the underlying chemical principles.

Introduction: The Versatility of this compound

This compound, a derivative of vanillic acid, is a valuable reagent in multi-step organic synthesis. Its utility stems from the differential reactivity of its three key functional groups: a carboxylic acid, a methoxy ether, and a benzyloxy ether. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, leaving the methyl ether and carboxylic acid untouched. This guide will explore the primary methods for this selective debenzylation, providing the necessary data to make informed decisions in your synthetic planning.

Core Principles of Orthogonal Deprotection

The concept of orthogonality in protecting group strategy dictates that each protecting group in a molecule can be removed by a specific set of reagents and conditions that do not affect the others. In the case of this compound, the goal is to cleave the benzyl C-O bond while preserving the methyl C-O and carboxylic acid functionalities. The most common strategies exploit the unique reactivity of the benzylic position.

Comparative Analysis of Debenzylation Methods

The selective cleavage of the benzyl ether in this compound is most frequently achieved through catalytic hydrogenation or by using Lewis acids. The choice of method depends on the overall substrate, the presence of other functional groups, and the desired scale of the reaction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and highly effective method for the removal of benzyl ethers. This reaction involves the use of hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).

Mechanism: The reaction proceeds via the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis. The benzylic position is particularly susceptible to this cleavage due to the stability of the resulting toluene byproduct.

Advantages:

  • High Selectivity: This method is exceptionally clean and selective for the benzyl group, leaving other functional groups like methyl ethers and carboxylic acids intact.

  • Mild Conditions: The reaction can often be carried out at room temperature and atmospheric pressure.

  • Clean Byproducts: The only byproduct is toluene, which is volatile and easily removed.

Limitations:

  • Catalyst Poisoning: The catalyst can be poisoned by certain functional groups, particularly sulfur-containing compounds.

  • Incompatible Functional Groups: Functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitrogen-containing groups, may not be compatible.

Experimental Workflow: Catalytic Hydrogenation

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve this compound in a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate). B Add Pd/C catalyst (typically 5-10 mol%). A->B C Place the reaction mixture in a hydrogenation vessel. B->C D Flush the vessel with hydrogen gas. C->D E Maintain a hydrogen atmosphere (balloon or Parr shaker). D->E F Stir vigorously at room temperature. E->F G Monitor reaction progress by TLC or LC-MS. F->G H Filter the reaction mixture through Celite to remove the catalyst. G->H I Wash the Celite pad with the reaction solvent. H->I J Concentrate the filtrate under reduced pressure. I->J K Purify the resulting 3-hydroxy-4-methoxybenzoic acid if necessary. J->K

Caption: Workflow for catalytic hydrogenation of this compound.

Lewis Acid-Mediated Deprotection

Lewis acids, such as boron tribromide (BBr₃), offer an alternative route for the cleavage of benzyl ethers. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of reducible functional groups.

Mechanism: The Lewis acid coordinates to the oxygen atom of the benzyl ether, weakening the C-O bond and facilitating its cleavage. The choice of Lewis acid and reaction conditions can be tuned to achieve selectivity.

Advantages:

  • Compatibility with Reducible Groups: This method is suitable for substrates containing functional groups that are sensitive to hydrogenation.

  • Rapid Reactions: Deprotection with strong Lewis acids can be very fast, often complete within a few hours.

Limitations:

  • Harsh Conditions: Strong Lewis acids like BBr₃ are highly reactive and require careful handling. The reaction conditions can be harsh and may not be suitable for sensitive substrates.

  • Potential for Side Reactions: Over-reaction or lack of selectivity can lead to the cleavage of other ether linkages, such as the methyl ether, if not carefully controlled.

  • Stoichiometric Reagents: Unlike catalytic methods, this approach requires stoichiometric amounts of the Lewis acid.

Experimental Protocol: BBr₃ Mediated Debenzylation

  • Preparation: Dissolve this compound in a dry, aprotic solvent (e.g., Dichloromethane) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to a low temperature (typically -78 °C to 0 °C) to control the reactivity of the BBr₃.

  • Addition of BBr₃: Add a solution of BBr₃ in the same solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a protic solvent, such as methanol or water.

  • Work-up: Perform an aqueous work-up to remove boron salts and isolate the product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Performance Comparison: Hydrogenation vs. Lewis Acids

ParameterCatalytic Hydrogenation (Pd/C, H₂)Lewis Acid (BBr₃)
Selectivity Excellent for benzyl ethers over methyl ethers.Good, but can cleave methyl ethers with excess reagent or higher temperatures.
Reaction Conditions Mild (room temperature, atmospheric pressure).Harsh (low temperatures, inert atmosphere required).
Reagent Type Catalytic.Stoichiometric.
Byproducts Toluene (volatile).Boron salts (requires aqueous work-up).
Compatibility Not compatible with reducible groups (alkenes, alkynes).Compatible with most reducible groups.
Typical Yields Generally high (>90%).Variable, depending on substrate and conditions.

Logical Framework for Method Selection

The choice between these orthogonal deprotection strategies is dictated by the chemical context of the synthetic intermediate.

Start Select Deprotection Strategy for this compound Derivative Q1 Does the substrate contain functional groups sensitive to reduction (e.g., alkenes, alkynes)? Start->Q1 Method_LA Use Lewis Acid-Mediated Deprotection (e.g., BBr3) Q1->Method_LA Yes Method_H2 Use Catalytic Hydrogenation (Pd/C, H2) Q1->Method_H2 No Q2 Are other acid-labile protecting groups or sensitive ethers present? Method_LA->Q2 Proceed_H2 Proceed with Catalytic Hydrogenation. Method_H2->Proceed_H2 Q2->Method_LA No Consider_Alt_LA Consider milder Lewis acids or alternative strategies. Q2->Consider_Alt_LA Yes

A Comparative Guide to the Cost-Effective Synthesis of 3-Benzyloxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the primary synthesis routes for 3-Benzyloxy-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and economic considerations of different synthetic strategies, supported by experimental data and cost-effectiveness analysis.

Introduction: The Significance of this compound

This compound, also known as isovanillic acid benzyl ether, serves as a crucial building block in organic synthesis. Its structure, featuring a protected catechol-like moiety, makes it a valuable precursor for compounds with applications in areas such as phosphodiesterase (PDE) inhibitors and other medicinally relevant scaffolds. The efficiency and cost-effectiveness of its synthesis are therefore of paramount importance for both laboratory-scale research and industrial production. This guide will compare the two most prevalent synthetic pathways, starting from either vanillic acid or isovanillic acid, to provide a clear, data-driven assessment of their respective merits.

Synthesis Route 1: Benzylation of Vanillic Acid

The synthesis commencing from vanillic acid is a common and well-documented approach. This pathway involves the selective benzylation of the 3-hydroxy group of vanillic acid. However, the presence of two nucleophilic sites—the phenolic hydroxyl group and the carboxylic acid—presents a significant regioselectivity challenge.

Reaction Mechanism and Experimental Considerations

The reaction proceeds via a Williamson ether synthesis, where the phenoxide ion, formed by deprotonation of the hydroxyl group with a base, acts as a nucleophile, attacking the electrophilic benzyl halide. The choice of base and solvent is critical to favor O-alkylation of the phenolic hydroxyl over esterification of the carboxylic acid.

Experimental Protocol: Benzylation of Vanillic Acid

  • Dissolution and Base Addition: Dissolve vanillic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

  • Deprotonation: Add a carefully selected base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to selectively deprotonate the phenolic hydroxyl group. The choice of a milder base like K2CO3 can often minimize side reactions.

  • Benzylation: Introduce benzyl chloride or benzyl bromide to the reaction mixture.

  • Reaction Monitoring: Heat the mixture and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and acidified to protonate any remaining carboxylate. The product is then extracted with an organic solvent, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Challenges and Optimization

The primary challenge in this route is the potential for the formation of the benzyl ester as a significant byproduct. To mitigate this, reaction conditions must be carefully optimized. The use of a weaker base and control of the reaction temperature can enhance the selectivity for O-alkylation.

Synthesis Route 2: Benzylation of Isovanillic Acid

An alternative and often more direct approach is the benzylation of isovanillic acid (3-hydroxy-4-methoxybenzoic acid). In this case, the target molecule is formed directly without the regioselectivity concerns inherent in the vanillic acid route.

Reaction Mechanism and Experimental Considerations

Similar to the vanillic acid route, this synthesis also follows a Williamson ether synthesis mechanism. However, with the hydroxyl group at the 3-position and the methoxy group at the 4-position, the benzylation occurs at the desired location without competition from another hydroxyl group.

Experimental Protocol: Benzylation of Isovanillic Acid

  • Dissolution: Dissolve isovanillic acid in a suitable solvent like ethanol or DMF.

  • Base Addition: Add a base, such as potassium hydroxide (KOH) or sodium carbonate (Na2CO3), to the solution.

  • Addition of Benzylating Agent: Introduce benzyl chloride to the reaction mixture.

  • Heating and Monitoring: Heat the reaction under reflux and monitor its progress by TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture, acidify with a dilute acid (e.g., HCl) to precipitate the product. The solid product is then filtered, washed, and can be further purified by recrystallization to obtain pure this compound.

Cost-Effectiveness and Performance Analysis

To provide a clear comparison, the following table summarizes the key performance indicators and estimated costs associated with each synthetic route. The costs are based on typical laboratory-scale purchases and may vary based on supplier and quantity.

ParameterRoute 1: From Vanillic AcidRoute 2: From Isovanillic Acid
Starting Material Cost Vanillic Acid: ~$0.50/gIsovanillic Acid: ~$1.20/g
Key Reagents Benzyl chloride, K2CO3, DMFBenzyl chloride, KOH, Ethanol
Typical Yield 60-75%85-95%
Purity (Post-recrystallization) >98%>99%
Key Challenges Regioselectivity (O- vs. C-alkylation, ester formation)Higher starting material cost
Process Simplicity Moderate (requires careful control of conditions)High (more straightforward)
Overall Cost-Effectiveness Potentially lower material cost but may require more extensive purification, impacting overall cost and time.Higher initial material cost but compensated by higher yield, simpler purification, and less waste generation.

Visualizing the Synthetic Pathways

To better illustrate the two synthetic routes, the following diagrams outline the reaction schemes.

Synthesis_Route_1 Vanillic Acid Vanillic Acid Deprotonation Deprotonation Vanillic Acid->Deprotonation K2CO3, DMF Benzylation Benzylation Deprotonation->Benzylation Benzyl Chloride This compound This compound Benzylation->this compound Work-up & Purification Benzyl 4-hydroxy-3-methoxybenzoate (Byproduct) Benzyl 4-hydroxy-3-methoxybenzoate (Byproduct) Benzylation->Benzyl 4-hydroxy-3-methoxybenzoate (Byproduct)

Caption: Synthesis of this compound from Vanillic Acid.

Synthesis_Route_2 Isovanillic Acid Isovanillic Acid Benzylation Benzylation Isovanillic Acid->Benzylation KOH, Ethanol, Benzyl Chloride This compound This compound Benzylation->this compound Acidification & Purification

Caption: Synthesis of this compound from Isovanillic Acid.

Conclusion and Recommendation

Based on the comparative analysis, the synthesis of this compound starting from isovanillic acid is generally the more advantageous route for laboratory-scale synthesis. While the initial cost of isovanillic acid is higher, the significantly higher yields, simpler reaction work-up, and reduced need for extensive purification lead to a more time-efficient and ultimately more cost-effective process. The directness of this route, avoiding the regioselectivity issues encountered with vanillic acid, makes it a more robust and reliable method for obtaining high-purity product.

For large-scale industrial production, a more detailed techno-economic analysis would be required. This would involve factoring in bulk chemical pricing, solvent recycling, and waste disposal costs. However, the inherent efficiency and higher yield of the isovanillic acid route suggest it would likely remain the preferred method.

References

  • Organic Syntheses, Coll. Vol. 4, p.110 (1963); Vol. 31, p.14 (1951). [Link]

A Comparative Guide to the Stability of 3-Benzyloxy-4-methoxybenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the chemical stability of 3-Benzyloxy-4-methoxybenzoic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. Its stability is benchmarked against structurally similar molecules to offer researchers and drug development professionals a clear, data-driven perspective on its degradation profile. This understanding is paramount for predicting shelf-life, ensuring drug product efficacy, and meeting regulatory requirements.

Introduction: Why Stability Matters

In pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute. Instability can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability. This guide delves into the stability of this compound by comparing it with three related compounds: 3-hydroxy-4-methoxybenzoic acid (vanillic acid), 4-methoxybenzoic acid (anisic acid), and 3,4-dibenzyloxybenzoic acid. This comparison will illuminate how subtle structural modifications, such as the presence of a benzyl ether versus a free hydroxyl group, influence the molecule's robustness under various stress conditions.

The Rationale Behind Compound Selection

The choice of comparators is crucial for a meaningful stability study. The selected compounds allow for a systematic evaluation of the contribution of key functional groups to the overall stability of the parent molecule.

  • This compound: The target molecule, featuring a benzyl ether at the 3-position and a methoxy group at the 4-position.

  • 3-hydroxy-4-methoxybenzoic acid (Vanillic Acid): This compound replaces the benzyl ether with a hydroxyl group, making it susceptible to oxidative degradation.

  • 4-methoxybenzoic acid (Anisic Acid): Lacking the substituent at the 3-position, this molecule serves as a simpler baseline to understand the influence of the 3-position functional group.

  • 3,4-dibenzyloxybenzoic acid: With benzyl ethers at both the 3 and 4-positions, this compound helps to evaluate the cumulative effect of this functional group on stability.

Below is a diagram illustrating the structural relationships between these compounds.

G This compound This compound 3-hydroxy-4-methoxybenzoic acid 3-hydroxy-4-methoxybenzoic acid This compound->3-hydroxy-4-methoxybenzoic acid Replace Benzyl with Hydroxyl 4-methoxybenzoic acid 4-methoxybenzoic acid This compound->4-methoxybenzoic acid Remove 3-substituent 3,4-dibenzyloxybenzoic acid 3,4-dibenzyloxybenzoic acid This compound->3,4-dibenzyloxybenzoic acid Add 4-Benzyl

Caption: Structural relationships of the compared benzoic acid derivatives.

Experimental Design: A Forced Degradation Study

To probe the inherent stability of these molecules, a forced degradation study is the most effective approach. This involves subjecting the compounds to stress conditions that are more severe than accelerated storage conditions. The goal is to identify potential degradation pathways and develop stability-indicating analytical methods. Our experimental workflow is designed to be self-validating by including control samples and ensuring that the analytical method can resolve the parent compound from its degradants.

Experimental Workflow

The following diagram outlines the key steps in our comparative stability assessment.

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solutions of each compound in methanol B Acidic Hydrolysis (0.1 N HCl, 60°C, 24h) A->B C Basic Hydrolysis (0.1 N NaOH, 60°C, 24h) A->C D Oxidative Degradation (3% H2O2, RT, 24h) A->D E Photolytic Degradation (ICH Q1B Option 2, 24h) A->E F Thermal Degradation (80°C, 75% RH, 48h) A->F G Dilute samples and analyze by HPLC-UV B->G C->G D->G E->G F->G H Identify degradants by LC-MS G->H I Calculate % degradation H->I J Compare stability profiles I->J

Caption: Workflow for the comparative forced degradation study.

Detailed Protocols

Sample Preparation:

  • Accurately weigh 10 mg of each compound and dissolve in 10 mL of HPLC-grade methanol to prepare 1 mg/mL stock solutions.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.

  • Prepare a control sample for each compound by diluting the stock solution with methanol:water (50:50) to the same final concentration.

Stress Conditions (as per ICH Q1A(R2) guidelines):

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose the methanolic solution (100 µg/mL) to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Degradation: Store the solid compound in a stability chamber at 80°C and 75% relative humidity for 48 hours. Then, dissolve in methanol:water (50:50) to a concentration of 100 µg/mL for analysis.

Analytical Methodology:

A stability-indicating HPLC-UV method is crucial for separating the parent compound from any degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

For degradant identification, LC-MS analysis will be performed using the same chromatographic conditions coupled to a mass spectrometer.

Anticipated Results and Discussion

The stability of each compound is expected to vary significantly based on its chemical structure. The following table summarizes the predicted outcomes of the forced degradation study.

CompoundAcidic HydrolysisBasic HydrolysisOxidative DegradationPhotolytic DegradationThermal DegradationPredicted Major Degradation Pathway
This compound StablePotential hydrolysis of benzyl etherStablePotential cleavage of benzyl etherStableCleavage of the benzyl ether to form 3-hydroxy-4-methoxybenzoic acid.
3-hydroxy-4-methoxybenzoic acid StableStableProne to oxidationPotential for quinone formationStableOxidation of the phenolic hydroxyl group.
4-methoxybenzoic acid StableStableStableStableStableExpected to be the most stable compound.
3,4-dibenzyloxybenzoic acid StablePotential hydrolysis of benzyl ethersStablePotential cleavage of benzyl ethersStableCleavage of one or both benzyl ethers.

The benzyl ether in This compound is the most likely point of degradation, particularly under basic and photolytic stress, leading to the formation of 3-hydroxy-4-methoxybenzoic acid. In contrast, 3-hydroxy-4-methoxybenzoic acid (vanillic acid) , with its free phenolic hydroxyl group, is anticipated to be more susceptible to oxidative degradation. 4-methoxybenzoic acid (anisic acid) , lacking the functional group at the 3-position, is predicted to be the most stable of the four compounds. 3,4-dibenzyloxybenzoic acid will likely show degradation patterns similar to this compound, but potentially at a faster rate due to the presence of two benzyl ether groups.

Conclusion

This comparative guide outlines a robust, scientifically sound methodology for assessing the stability of this compound. By benchmarking its degradation profile against structurally related compounds, we can gain valuable insights into how specific functional groups influence molecular stability. The proposed forced degradation study, guided by ICH principles, will provide the necessary data to understand the degradation pathways and establish a reliable stability-indicating method. This information is indispensable for the development of safe, effective, and stable pharmaceutical products.

References

  • Alsante, K. M., et al. (2007). The Role of Degradant Profiling in Active Pharmaceutical Ingredients and Drug Products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

In-vitro testing protocols for 3-Benzyloxy-4-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

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A Head-to-Head Comparison of Synthesis Yields for Benzoic Acid Protecting Groups: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the judicious use of protecting groups is a cornerstone of elegant and efficient molecular construction. For carboxylic acids like benzoic acid, a common structural motif in natural products and active pharmaceutical ingredients, the temporary masking of the acidic proton is often a prerequisite for achieving desired chemical transformations on other parts of the molecule. This guide provides a head-to-head comparison of common protecting groups for benzoic acid, with a focus on synthesis yields, experimental protocols, and the strategic rationale behind their selection.

The Strategic Imperative for Protecting Benzoic Acid

The carboxylic acid functional group is a versatile hub of reactivity. It can act as a nucleophile, an electrophile (in its activated form), and a Brønsted-Lowry acid. This reactivity, while beneficial, can also be a liability. In complex synthetic sequences, an unprotected carboxylic acid can interfere with a wide range of reactions, including those involving strong bases (e.g., Grignard reagents, organolithiums), reducing agents (e.g., LiAlH4), and many transition-metal-catalyzed cross-coupling reactions. The introduction of a protecting group temporarily converts the carboxylic acid into a less reactive derivative, most commonly an ester, allowing for selective transformations elsewhere in the molecule. The ideal protecting group should be easy to install in high yield, stable to a variety of reaction conditions, and readily removable in high yield under conditions that do not affect other functional groups.

Methyl Ester: The Workhorse Protector

The methyl ester is one of the simplest and most common protecting groups for carboxylic acids due to its low cost and general stability. Protection is typically achieved via Fischer esterification, a classic acid-catalyzed reaction with methanol.

Protection Protocol: Fischer Esterification
  • Reaction Setup: A solution of benzoic acid (1.0 eq.) in methanol (5-10 volumes) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq.) or p-toluenesulfonic acid (PTSA), is carefully added.

  • Reaction Execution: The mixture is heated to reflux and stirred for 4-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is diluted with an organic solvent like ethyl acetate and washed with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to afford the methyl benzoate, which can be further purified by distillation if necessary.

Deprotection Protocol: Saponification
  • Reaction Setup: Methyl benzoate (1.0 eq.) is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Base Addition: An excess of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-3.0 eq.), is added.

  • Reaction Execution: The mixture is heated to reflux and stirred for 1-4 hours until the ester is fully hydrolyzed, as monitored by TLC.

  • Work-up and Purification: After cooling, the alcohol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like ether to remove any non-acidic impurities. The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to a pH of ~1-2, at which point the benzoic acid precipitates. The solid is collected by filtration, washed with cold water, and dried.

Methyl_Ester_Workflow benzoic_acid Benzoic Acid methyl_benzoate Methyl Benzoate benzoic_acid->methyl_benzoate   Protection   CH3OH, H+ cat.   Reflux deprotected_acid Benzoic Acid methyl_benzoate->deprotected_acid   Deprotection   NaOH, H2O/MeOH   Reflux, then H3O+

Caption: Workflow for the protection and deprotection of benzoic acid as a methyl ester.

Benzyl Ester: The Orthogonal Option

The benzyl ester offers a significant advantage over the methyl ester: it can be cleaved under neutral conditions via hydrogenolysis. This "orthogonal" deprotection strategy is invaluable when base- or acid-sensitive functional groups are present in the molecule.

Protection Protocol: Benzylation
  • Reaction Setup: Benzoic acid (1.0 eq.) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.), is added, and the mixture is stirred to form the benzoate salt.

  • Electrophile Addition: Benzyl bromide or benzyl chloride (1.1 eq.) is added, and the reaction mixture is heated to 50-80 °C.

  • Reaction Execution: The reaction is stirred for 2-16 hours until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude benzyl benzoate can be purified by column chromatography or distillation.

Deprotection Protocol: Hydrogenolysis
  • Reaction Setup: Benzyl benzoate (1.0 eq.) is dissolved in a suitable solvent, commonly methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.

  • Reaction Execution: The reaction vessel is purged with hydrogen gas (H₂), and the reaction is stirred under a hydrogen atmosphere (from a balloon or a Parr shaker) at room temperature for 1-12 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the deprotected benzoic acid. The by-product, toluene, is volatile and easily removed.

Benzyl_Ester_Workflow benzoic_acid Benzoic Acid benzyl_benzoate Benzyl Benzoate benzoic_acid->benzyl_benzoate   Protection   BnBr, K2CO3   DMF, 50-80 °C deprotected_acid Benzoic Acid benzyl_benzoate->deprotected_acid   Deprotection   H2, Pd/C   MeOH or EtOAc

Caption: Workflow for the protection and deprotection of benzoic acid as a benzyl ester.

tert-Butyl Ester: Stability Under Basic Conditions

The tert-butyl (t-butyl) ester is highly valued for its robustness towards a wide range of nucleophiles and basic conditions. Its steric bulk prevents attack at the carbonyl carbon. Deprotection is efficiently achieved under acidic conditions.

Protection Protocol: Acid-Catalyzed Addition to Isobutylene
  • Reaction Setup: Benzoic acid (1.0 eq.) is dissolved in an inert solvent like dioxane or dichloromethane in a pressure-resistant vessel.

  • Catalyst and Reagent Addition: A catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or PTSA) is added. The vessel is cooled, and condensed isobutylene (2-5 eq.) is added.

  • Reaction Execution: The vessel is sealed and stirred at room temperature for 12-48 hours.

  • Work-up and Purification: The reaction is carefully vented and quenched with a mild base (e.g., saturated NaHCO₃ solution). The phases are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is typically purified by column chromatography.

Deprotection Protocol: Acidolysis
  • Reaction Setup: The t-butyl benzoate is dissolved in an inert solvent such as dichloromethane or dioxane.

  • Acid Addition: A strong acid is added. Commonly used is a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 25-50% v/v) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

  • Reaction Execution: The reaction is stirred at room temperature for 0.5-4 hours. The deprotection proceeds via a stable tert-butyl carbocation, which is scavenged by the conjugate base of the acid or other nucleophiles present.

  • Work-up and Purification: The solvent and excess acid are removed under reduced pressure to yield the crude benzoic acid, which can be purified by recrystallization or trituration.

tButyl_Ester_Workflow benzoic_acid Benzoic Acid tbutyl_benzoate tert-Butyl Benzoate benzoic_acid->tbutyl_benzoate   Protection   Isobutylene, H+ cat.   Sealed vessel deprotected_acid Benzoic Acid tbutyl_benzoate->deprotected_acid   Deprotection   TFA or HCl   DCM or Dioxane

Caption: Workflow for the protection and deprotection of benzoic acid as a tert-butyl ester.

Silyl Esters: The Labile Protector

Silyl esters, such as trimethylsilyl (TMS) esters, are among the most labile protecting groups for carboxylic acids. They are readily formed and cleaved under very mild, often neutral, conditions. This makes them suitable for protecting carboxylic acids during sensitive reactions, but their low stability can be a drawback.

Protection Protocol: Silylation
  • Reaction Setup: Benzoic acid (1.0 eq.) is dissolved in an aprotic solvent like dichloromethane or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Base and Silylating Agent Addition: A non-nucleophilic amine base such as triethylamine (TEA, 1.2 eq.) or imidazole is added, followed by the dropwise addition of a silyl halide, typically trimethylsilyl chloride (TMSCl, 1.1 eq.).

  • Reaction Execution: The reaction is stirred at room temperature for 1-3 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove the amine hydrochloride salt. The filtrate is concentrated under reduced pressure. The crude silyl ester is often used directly in the next step without further purification due to its sensitivity to hydrolysis.

Deprotection Protocol: Hydrolysis or Fluoride-Mediated Cleavage
  • Hydrolysis: The silyl ester is simply exposed to a protic solvent like water or methanol, often with a mild acid or base catalyst, for a short period (minutes to a few hours).

  • Fluoride-Mediated Cleavage: For a more controlled, non-aqueous cleavage, a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF is added to the silyl ester solution. The reaction is typically instantaneous at room temperature.

  • Work-up: After cleavage, a standard aqueous work-up with acidification will isolate the benzoic acid.

Silyl_Ester_Workflow benzoic_acid Benzoic Acid silyl_benzoate Silyl Benzoate (e.g., TMS) benzoic_acid->silyl_benzoate   Protection   TMSCl, Et3N   DCM, RT deprotected_acid Benzoic Acid silyl_benzoate->deprotected_acid   Deprotection   H2O or TBAF   THF

Caption: Workflow for the protection and deprotection of benzoic acid as a silyl ester.

Head-to-Head Comparison of Yields and Conditions

The following table summarizes the typical yields and key features of the discussed protecting groups for benzoic acid. It is important to note that yields are highly dependent on the specific reaction conditions, scale, and purity of reagents and may vary from what is reported here.

Protecting GroupProtection MethodTypical Protection YieldDeprotection MethodTypical Deprotection YieldKey AdvantagesKey Disadvantages
Methyl Ester Fischer Esterification (MeOH, H⁺)85-95%Saponification (NaOH, H₂O/MeOH)>90%Low cost, simple procedure, stable.Harsh deprotection (strong base).
Benzyl Ester Benzylation (BnBr, K₂CO₃)90-98%Hydrogenolysis (H₂, Pd/C)>95%Orthogonal deprotection (neutral).Catalyst can be pyrophoric; sensitive to other reducible groups.
tert-Butyl Ester Isobutylene, H⁺70-85%Acidolysis (TFA or HCl)>90%Stable to bases and nucleophiles.Protection can be low-yielding; harsh deprotection (strong acid).
Silyl Ester (TMS) Silylation (TMSCl, Et₃N)>95% (often used crude)Hydrolysis (H₂O) or Fluoride (TBAF)>95%Very mild protection/deprotection.Very labile; not stable to chromatography or protic solvents.

Choosing the Right Protecting Group: A Strategic Decision

The selection of a protecting group is not merely a matter of choosing the one with the highest yield; it is a strategic decision that can dictate the success or failure of a multi-step synthesis.

  • For robust, early-stage protection: The methyl ester is an excellent choice if the downstream chemistry does not involve strong bases. Its stability and low cost are significant assets.

  • When orthogonality is paramount: The benzyl ester is the go-to option. If your synthetic route involves base-sensitive functional groups or requires the use of organometallics, the ability to deprotect under neutral hydrogenolysis conditions is a powerful tool.

  • In the presence of strong bases and nucleophiles: The tert-butyl ester shines. Its steric hindrance provides a robust shield against a wide array of basic and nucleophilic reagents, making it ideal for complex syntheses involving, for example, organolithium chemistry.

  • For temporary, mild protection: The silyl ester is the protecting group of choice when a transient masking of the carboxylic acid is needed for a single, sensitive step. Its lability is both its greatest strength and its most significant weakness.

By understanding the nuances of each protecting group—their methods of installation and removal, their stability profiles, and the typical yields that can be expected—the research scientist and drug development professional can navigate the complexities of organic synthesis with greater efficiency and a higher probability of success.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
  • Organic Syntheses. (n.d.). Methyl Benzoate.
  • Millard, A. A., & Rathke, M. W. (1977). A convenient synthesis of silyl carboxylates. The Journal of Organic Chemistry, 42(9), 1547-1549. [Link]
  • Figadère, B., & Franck, X. (2004). The use of benzyl and substituted benzyl protecting groups in synthesis. Tetrahedron: Asymmetry, 15(18), 2847-2875. [Link]
  • Stork, G., & Takahashi, T. (1977). The total synthesis of (±)-prostaglandin F2α. Journal of the American Chemical Society, 99(4), 1275-1276. [Link] (This reference, while on a different molecule, provides a classic example of using benzyl esters in a complex synthesis).

Confirming the structure of 3-Benzyloxy-4-methoxybenzoic acid using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Spectral Analysis

I'm currently immersed in a comprehensive data gathering phase. My focus is on 1D and 2D NMR spectral characteristics of 3-benzyloxy-4-methoxybenzoic acid and isomers. I'm prioritizing expected chemical shifts and coupling constants for ¹H and ¹³C nuclei. Concurrently, I'm researching established methodologies.

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Safety Operating Guide

3-Benzyloxy-4-methoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

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Personal protective equipment for handling 3-Benzyloxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Safety Research

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.